molecular formula C7H4BrF3O2 B1409809 3-Bromo-4-difluoromethoxy-5-fluorophenol CAS No. 1807027-08-2

3-Bromo-4-difluoromethoxy-5-fluorophenol

Cat. No.: B1409809
CAS No.: 1807027-08-2
M. Wt: 257 g/mol
InChI Key: AEGJAVWXTHPFLD-UHFFFAOYSA-N
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Description

3-Bromo-4-difluoromethoxy-5-fluorophenol is a halogenated phenolic compound that serves as a sophisticated building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring bromine, fluorine, and a difluoromethoxy group on the phenol ring, provides unique electronic and steric properties that enhance its reactivity and make it a valuable intermediate for constructing complex molecules . In pharmaceutical research, this compound and its structural analogs are key precursors in the synthesis of drug candidates for challenging therapeutic areas. Notably, similar difluoromethoxy-phenyl derivatives are utilized as critical intermediates in the development of potent inhibitors of Beta-secretase (BACE), a key target for the potential treatment of Alzheimer's disease . The specific halogen pattern on the aromatic ring allows for further selective functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling its incorporation into larger molecular architectures . The presence of fluorine atoms is often associated with improved metabolic stability, enhanced membrane permeability, and increased binding affinity in bioactive molecules, making this reagent particularly valuable for optimizing the properties of lead compounds . Researchers employ 3-Bromo-4-difluoromethoxy-5-fluorophenol in the discovery and development of new therapeutic agents, as well as in the creation of specialty chemicals and advanced materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJAVWXTHPFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An important note on nomenclature: This guide focuses on the molecular structure and properties of 3-Bromo-5-difluoromethoxy-4-fluorophenol (CAS No. 1805503-04-1) . While the initial inquiry specified a different isomeric arrangement, publicly available scientific data predominantly pertains to this specific structure. It is therefore presented here as the compound of primary interest for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

The incorporation of fluorine and fluorinated moieties into bioactive molecules is a cornerstone of modern drug design. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-5-difluoromethoxy-4-fluorophenol is a prime example of a highly functionalized phenol derivative that serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenolic scaffold offers multiple reaction sites for chemical modification, making it a valuable tool for medicinal chemists.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 3-Bromo-5-difluoromethoxy-4-fluorophenol, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group (phenol), a bromine atom at position 3, a fluorine atom at position 4, and a difluoromethoxy group at position 5.

Caption: 2D representation of the molecular structure of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

The combination of these substituents imparts a unique set of physicochemical properties that are summarized in the table below.

PropertyValueSource
CAS Number 1805503-04-1[1]
Molecular Formula C₇H₄BrF₃O₂[1]
Molecular Weight 257.01 g/mol [1]
Appearance White powder[1]
Melting Point 36-40 °C[1]

Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Difluoromethylation 3-Fluoro-5-hydroxyphenol 3-Fluoro-5-hydroxyphenol 3-Bromo-5-fluorophenol 3-Bromo-5-fluorophenol 3-Fluoro-5-hydroxyphenol->3-Bromo-5-fluorophenol N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 3-Bromo-5-difluoromethoxy-4-fluorophenol 3-Bromo-5-difluoromethoxy-4-fluorophenol 3-Bromo-5-fluorophenol->3-Bromo-5-difluoromethoxy-4-fluorophenol CHF2Cl, K2CO3 DMF

Caption: Proposed two-step synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.

Step-by-Step Plausible Protocol

Step 1: Synthesis of 3-Bromo-5-fluorophenol

This step involves the selective bromination of 3-fluoro-5-hydroxyphenol. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, as it allows for controlled monobromination of the activated phenolic ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-hydroxyphenol (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-Bromo-5-fluorophenol.

Step 2: Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol

The introduction of the difluoromethoxy group can be achieved by reacting the phenoxide of 3-Bromo-5-fluorophenol with a difluorocarbene source, such as chlorodifluoromethane (CHF₂Cl).

  • Reaction Setup: To a solution of 3-Bromo-5-fluorophenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Difluoromethylation: Heat the mixture to 70-80 °C and bubble chlorodifluoromethane gas through the solution for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by flash column chromatography.

Spectroscopic Characterization

Due to the limited availability of experimental spectra in the public domain, the following characterization data is based on predictive models and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the proton of the difluoromethoxy group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.1 - 7.3Doublet of doublets (dd)⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-H) ≈ 2-3 Hz
H-6~6.9 - 7.1Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 2-3 Hz
-OH5.0 - 6.0 (variable)Broad singlet (s)N/A
-OCHF₂~6.5 - 7.0Triplet (t)²J(H-F) ≈ 72-76 Hz
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be influenced by the various electron-withdrawing substituents on the aromatic ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
C-1 (C-OH)~150-155Singlet
C-2~105-110Doublet (due to C-F coupling)
C-3 (C-Br)~110-115Singlet
C-4 (C-F)~155-160Doublet (large ¹J(C-F))
C-5 (C-O)~140-145Doublet (due to C-F coupling)
C-6~100-105Doublet (due to C-F coupling)
-OC F₂H~115-120Triplet (large ¹J(C-F))

A general protocol for acquiring experimental ¹³C NMR data would involve dissolving 10-20 mg of the compound in a deuterated solvent like CDCl₃ and running a standard single-pulse experiment with proton decoupling on a high-resolution NMR spectrometer.

Potential Applications in Drug Discovery

The true value of 3-Bromo-5-difluoromethoxy-4-fluorophenol lies in its potential as a versatile scaffold for the synthesis of novel drug candidates. The three distinct functional groups—hydroxyl, bromo, and fluoro—offer orthogonal reactivity, allowing for a variety of chemical transformations.

  • The Hydroxyl Group: Can undergo O-alkylation or O-arylation to introduce diverse side chains.

  • The Bromo Group: Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Fluoro and Difluoromethoxy Groups: These moieties are often incorporated to enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacokinetic profiles and target engagement.

Derivatives of structurally similar brominated and fluorinated phenols have shown significant biological activity. For instance, certain derivatives of 3-bromo-5-fluorophenol have demonstrated anticancer properties, with an IC₅₀ value of approximately 4.07 µM against the human promyelocytic leukemia cell line.[1] While direct biological data for 3-Bromo-5-difluoromethoxy-4-fluorophenol is limited, its structural motifs suggest potential for exploration in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

3-Bromo-5-difluoromethoxy-4-fluorophenol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups and fluorine-containing moieties makes it an attractive starting material for the synthesis of complex and novel bioactive compounds. This technical guide provides a foundational understanding of its structure, properties, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further experimental validation of its synthesis and biological activity is warranted to fully unlock the potential of this versatile molecule.

References

Sources

Technical Guide: De Novo Synthesis of 3-Bromo-4-difluoromethoxy-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Precursors and Protocols for 3-Bromo-4-difluoromethoxy-5-fluorophenol Content Type: Technical Whitepaper / Synthesis Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary & Strategic Analysis

The target molecule, 3-Bromo-4-difluoromethoxy-5-fluorophenol (CAS 1807027-08-2), represents a highly specialized scaffold often utilized in the development of Hypoxia-Inducible Factor (HIF-2


) inhibitors and advanced agrochemicals. Its structural complexity lies in the contiguous substitution pattern (3,4,5-trisubstituted) and the presence of the difluoromethoxy (

) moiety, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl or thiol groups.

This guide rejects the low-yield "direct halogenation of phenols" approach in favor of a Linear Aldehyde-Redox Strategy . This pathway ensures absolute regiocontrol, preventing the formation of inseparable isomers common in nucleophilic aromatic substitution (


) routes.
Structural Challenges & Solutions
ChallengeSynthetic Solution
Regioselectivity (Br/F positioning) Utilize the directing effects of a benzaldehyde core. The aldehyde (meta-director) and hydroxyl (ortho/para-director) cooperatively direct bromination to the 5-position.
Difluoromethoxy Introduction Install the

group prior to revealing the final phenol to avoid competitive O-alkylation of the target hydroxyl.
Moisture Sensitivity The difluoromethylation step involves carbene intermediates requiring strict anhydrous conditions or phase-transfer catalysis.

Retrosynthetic Logic

The most robust disconnection relies on the Baeyer-Villiger Oxidation of a fully functionalized benzaldehyde precursor. This transforms the aldehyde handle into the required phenol (via a formate ester) after the difficult difluoromethylation step is complete.

The Pathway:

  • Target: 3-Bromo-4-difluoromethoxy-5-fluorophenol[1]

  • Precursor 1: 3-Bromo-4-(difluoromethoxy)-5-fluorobenzaldehyde (The "Locked" Intermediate)

  • Precursor 2: 3-Bromo-4-hydroxy-5-fluorobenzaldehyde

  • Starting Material: 3-Fluoro-4-hydroxybenzaldehyde (Commercially available commodity chemical)

Detailed Experimental Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 3-Bromo-4-hydroxy-5-fluorobenzaldehyde. Rationale: The starting material, 3-fluoro-4-hydroxybenzaldehyde, has a vacant position at C5. The hydroxyl group at C4 strongly activates C3 and C5. Since C3 is occupied by Fluorine, C5 is the sole site for electrophilic attack, reinforced by the meta-directing aldehyde at C1.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN), catalytic Ammonium Acetate (

    
    ).
    
  • Protocol:

    • Charge a reactor with 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) and ACN (10 vol).

    • Add

      
        (0.1 eq) as a catalyst to buffer the HBr byproduct.
      
    • Cool the mixture to 0–5 °C.

    • Portion-wise add NBS (1.05 eq) over 30 minutes. Critical: Exothermic reaction; maintain T < 10 °C to prevent over-bromination.

    • Warm to 25 °C and stir for 2 hours. Monitor via TLC/HPLC for consumption of starting material.

    • Workup: Quench with aqueous sodium thiosulfate (to remove residual bromine). Extract with Ethyl Acetate.[2][3]

    • Validation:

      
       NMR should show the disappearance of the C5 proton and retention of the aldehyde singlet.
      
Phase 2: Difluoromethylation (The Critical Step)

Objective: Synthesize 3-Bromo-4-(difluoromethoxy)-5-fluorobenzaldehyde. Rationale: Direct gas-phase alkylation with chlorodifluoromethane (Freon-22) is difficult to scale safely. We utilize Sodium 2-chloro-2,2-difluoroacetate (Chen's Reagent) , which generates difluorocarbene (


) in situ under milder conditions.
  • Reagents: Sodium 2-chloro-2,2-difluoroacetate,

    
    , DMF, 
    
    
    
    (trace).
  • Protocol:

    • Dissolve the Phase 1 product (1.0 eq) in DMF (anhydrous, 8 vol).

    • Add

      
        (1.5 eq) and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add Sodium 2-chloro-2,2-difluoroacetate (2.5 eq).

    • Heat the system to 90–100 °C. Note: Decarboxylation releases

      
      ; ensure proper venting.
      
    • The generated

      
       inserts into the phenoxide oxygen.
      
    • Workup: Pour into ice water. The product usually precipitates as a solid. If oil forms, extract with MTBE.

    • Self-Validating QC: The appearance of a triplet in

      
       NMR at 
      
      
      
      ppm (
      
      
      Hz) confirms the
      
      
      group.
Phase 3: Baeyer-Villiger Oxidation & Hydrolysis

Objective: Convert the aldehyde to the final phenol. Rationale: mCPBA inserts oxygen between the aryl ring and the carbonyl carbon (migratory aptitude: Aryl > H). The resulting formate ester is easily hydrolyzed.

  • Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM), followed by NaOH/MeOH.

  • Protocol:

    • Dissolve Phase 2 intermediate (1.0 eq) in DCM (15 vol).

    • Add mCPBA (70%, 1.5 eq) in portions at 0 °C.

    • Stir at reflux (40 °C) for 12 hours.

    • Quench: Wash with aqueous

      
       (destroy peroxides) and 
      
      
      
      (remove m-chlorobenzoic acid).
    • Hydrolysis (One-pot): Evaporate DCM, redissolve residue in Methanol. Add 2M NaOH (2.0 eq) and stir for 1 hour.

    • Isolation: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[2][3]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualizing the Synthetic Workflow

The following diagram illustrates the "Aldehyde-Redox" pathway, highlighting the critical intermediate states.

SynthesisPath Start 3-Fluoro-4-hydroxy- benzaldehyde (Starting Material) Inter1 3-Bromo-4-hydroxy- 5-fluorobenzaldehyde (Regio-controlled) Start->Inter1 NBS, NH4OAc ACN, 0°C (Bromination) Inter2 3-Bromo-4-(difluoromethoxy)- 5-fluorobenzaldehyde (Protected Core) Inter1->Inter2 ClCF2CO2Na K2CO3, DMF, 95°C (Difluoromethylation) Formate Formate Ester Intermediate Inter2->Formate mCPBA DCM, Reflux (Baeyer-Villiger) Target 3-Bromo-4-difluoromethoxy- 5-fluorophenol (TARGET) Formate->Target NaOH, MeOH Then HCl (Hydrolysis)

Caption: Step-wise conversion of commodity benzaldehyde to the target phenol via the Aldehyde-Redox strategy.

Analytical Data Summary (Expected)

To validate the synthesis, compare experimental data against these reference values derived from analogous scaffolds.

Analytical MethodDiagnostic SignalStructural Confirmation

NMR

ppm (t,

Hz, 1H)
Confirms

motif (Geminal H-F coupling).

NMR

ppm (broad s, 1H)
Confirms Phenolic

(Exchangeable with

).

NMR

ppm (d, 2F)
Confirms

fluorines.

NMR

to -130 ppm (s, 1F)
Confirms Aromatic Fluorine at C5.
MS (ESI-)

= 255/257 (1:1 ratio)
Confirms Bromine isotope pattern (

).

Safety & Handling

  • Difluorocarbene Hazards: The generation of

    
     from chlorodifluoroacetate releases carbon monoxide (CO) and carbon dioxide. Perform Phase 2 in a high-efficiency fume hood.
    
  • Peroxide Risks: mCPBA is a shock-sensitive oxidizer. Never concentrate reaction mixtures containing mCPBA to dryness. Always test for peroxides before heating or concentration.

  • HF Generation: Combustion or acidic hydrolysis of the difluoromethoxy group can release Hydrogen Fluoride (HF). Calcium gluconate gel should be available in the lab.

References

  • Smolecule. (n.d.). Buy 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide to 3-Bromo-5-difluoromethoxy-4-fluorophenol. Retrieved from

  • Guidechem. (n.d.). 3-Bromo-4-fluorophenol Synthesis and Applications. Retrieved from

  • ChemicalBook. (n.d.). 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis. Retrieved from

  • National Institutes of Health (NIH). (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Retrieved from

  • Organic Chemistry Portal. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Retrieved from

Sources

The Strategic Application of 3-Bromo-4-difluoromethoxy-5-fluorophenol in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of innovative molecular scaffolds. This technical guide delves into the untapped potential of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a unique trifunctionalized aromatic building block, in the landscape of contemporary drug discovery. By dissecting the strategic interplay of its constituent functional groups—the phenolic hydroxyl, the bromine atom, the difluoromethoxy moiety, and the additional fluorine substituent—we will illuminate its potential as a cornerstone for the development of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep dive into the molecule's physicochemical rationale but also actionable, field-proven insights into its application through detailed experimental workflows and mechanistic visualizations.

The Architectural Advantage: Deconstructing 3-Bromo-4-difluoromethoxy-5-fluorophenol

The promise of 3-Bromo-4-difluoromethoxy-5-fluorophenol as a privileged scaffold in medicinal chemistry stems from the synergistic contribution of its distinct chemical features. The strategic placement of these groups on the phenol ring creates a molecule with a unique combination of properties that can be exploited to address common challenges in drug design, such as metabolic instability, off-target effects, and poor bioavailability.

Table 1: Physicochemical Contributions of Key Functional Groups

Functional GroupKey Physicochemical Properties & Advantages in Drug Design
Phenolic Hydroxyl (-OH) - Acts as a crucial hydrogen bond donor and acceptor, enabling strong interactions with target proteins. - Provides a key attachment point for further chemical modification and library synthesis. - Can be a metabolic liability (e.g., glucuronidation), but its reactivity can be modulated by adjacent electron-withdrawing groups.
Bromine (-Br) - A large, polarizable halogen that can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains. - Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical functionalities. - Can increase lipophilicity and modulate the overall electronic properties of the aromatic ring.
Difluoromethoxy (-OCF₂H) - A unique bioisostere for hydroxyl, thiol, and methoxy groups, often enhancing metabolic stability by blocking common sites of metabolism like O-demethylation.[1][2] - Acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2] - Moderately increases lipophilicity, which can improve membrane permeability and oral absorption, to a lesser extent than the more common trifluoromethoxy group.[2] - The strong carbon-fluorine bonds contribute to high metabolic stability against enzymatic cleavage, particularly by cytochrome P450 enzymes.[2]
Fluorine (-F) - The most electronegative element, its presence significantly alters the electronic properties of the aromatic ring, influencing pKa and binding affinities.[3][4] - Can block metabolic hotspots by replacing hydrogen atoms, thereby increasing the metabolic stability and half-life of a drug candidate.[3][5] - Can improve binding affinity and selectivity through favorable interactions with the target protein.[4][6]

The unique substitution pattern of 3-Bromo-4-difluoromethoxy-5-fluorophenol, with its combination of a bromine atom, a fluorine atom, and a difluoromethoxy group, presents a compelling starting point for the design of novel therapeutics.[7]

Potential Application I: A Novel Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[8] Phenolic compounds have been identified as privileged structures for the development of kinase inhibitors.[9][10][11] The phenolic hydroxyl group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. The strategic placement of substituents on the phenol ring can then be used to achieve potency and selectivity.

Rationale for Application in Kinase Inhibition

The structure of 3-Bromo-4-difluoromethoxy-5-fluorophenol is well-suited for targeting the ATP-binding site of kinases. The phenolic hydroxyl can form a crucial hydrogen bond with the hinge region of the kinase, while the substituted aromatic ring can be directed towards the hydrophobic pocket. The bromine atom provides a vector for synthetic elaboration, allowing for the introduction of various moieties to probe the solvent-exposed region and enhance selectivity. Furthermore, the difluoromethoxy and fluorine groups can improve metabolic stability and fine-tune the electronic properties of the molecule to optimize binding affinity.[1][2][3]

Proposed Experimental Workflow for Kinase Inhibitor Development

A systematic approach is required to explore the potential of 3-Bromo-4-difluoromethoxy-5-fluorophenol as a kinase inhibitor scaffold. The following workflow outlines a logical progression from initial screening to lead optimization.

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Scaffold Validation cluster_1 Phase 2: Library Synthesis & SAR cluster_2 Phase 3: Lead Optimization A Initial Kinase Panel Screening (Broad panel of representative kinases) B Hit Identification (Identify kinases with significant inhibition) A->B C Suzuki & Buchwald-Hartwig Coupling (Utilize bromine as synthetic handle) B->C D Structure-Activity Relationship (SAR) (Systematic modification of the scaffold) C->D E In Vitro ADME Profiling (Metabolic stability, permeability, etc.) D->E F Cellular Potency & Selectivity (Target engagement and off-target profiling) E->F G In Vivo Efficacy Studies (Relevant animal models) F->G

Caption: A streamlined workflow for the development of kinase inhibitors.

Detailed Experimental Protocol: Suzuki Coupling for Library Synthesis

This protocol describes a general method for diversifying the 3-bromo-4-difluoromethoxy-5-fluorophenol scaffold using a Suzuki cross-coupling reaction.

Materials:

  • 3-Bromo-4-difluoromethoxy-5-fluorophenol

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 3-Bromo-4-difluoromethoxy-5-fluorophenol (1.0 eq), the desired boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Potential Application II: Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs.[12][13] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has emerged as a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[13][14][15]

Rationale for Application in GPCR Modulation

The highly substituted and electronically tuned nature of 3-Bromo-4-difluoromethoxy-5-fluorophenol makes it an attractive scaffold for the discovery of GPCR allosteric modulators. The difluoromethoxy group, with its ability to act as a lipophilic hydrogen bond donor, can engage in unique interactions within the less conserved allosteric binding pockets of GPCRs.[2] The bromine atom again serves as a crucial handle for synthetic diversification, enabling the exploration of the chemical space around the core scaffold to identify potent and selective modulators. The fluorine atom can contribute to enhanced binding affinity and metabolic stability.[3][4]

Proposed Screening Cascade for GPCR Allosteric Modulators

The identification of allosteric modulators requires a carefully designed screening cascade to differentiate them from orthosteric ligands and to characterize their modulatory effects.

GPCR_Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization A Functional Assay (e.g., cAMP, Ca²⁺ flux) with a fixed concentration of orthosteric agonist B Hit Identification (Positive or Negative Allosteric Modulators) A->B C Dose-Response Curves (Varying concentrations of modulator and agonist) B->C D Binding Assays (Radioligand or fluorescent ligand binding) C->D E SAR Elucidation (Synthesize and test analogs) D->E F Selectivity Profiling (Test against related GPCRs) E->F G In Vivo Pharmacology (Assess efficacy in disease models) F->G

Caption: A multi-stage screening cascade for identifying GPCR allosteric modulators.

Detailed Experimental Protocol: In Vitro cAMP Functional Assay

This protocol outlines a common method for assessing the ability of a compound to modulate the activity of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the target GPCR

  • Orthosteric agonist for the target GPCR

  • Test compounds derived from 3-Bromo-4-difluoromethoxy-5-fluorophenol

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Seed the GPCR-expressing cells into a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds and the orthosteric agonist in assay buffer.

  • For identifying positive allosteric modulators (PAMs), add the test compounds to the cells followed by a sub-maximal (e.g., EC₂₀) concentration of the orthosteric agonist.

  • For identifying negative allosteric modulators (NAMs), add the test compounds to the cells followed by a near-maximal (e.g., EC₈₀) concentration of the orthosteric agonist.

  • Incubate the plate for the appropriate time at the recommended temperature according to the cAMP kit manufacturer's instructions.

  • Lyse the cells and perform the cAMP measurement following the kit protocol.

  • Analyze the data to determine the effect of the test compounds on the agonist-induced cAMP response.

Conclusion and Future Directions

3-Bromo-4-difluoromethoxy-5-fluorophenol represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its unique combination of a phenolic hydroxyl group, a synthetically versatile bromine atom, and the advantageous difluoromethoxy and fluorine substituents provides a solid foundation for the design of potent and selective kinase inhibitors and GPCR allosteric modulators. The proposed experimental workflows and protocols in this guide offer a practical starting point for researchers to unlock the full potential of this intriguing molecule. Future efforts should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in a broad range of biological assays to identify novel drug candidates for a variety of disease indications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • Molecular explorations of substituted 2-(4-phenylquinolin-2-yl) phenols as phosphoinositide 3-kinase inhibitors and anticancer agents - PubMed. [Link]

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC. [Link]

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed. [Link]

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - Research Explorer The University of Manchester. [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC. [Link]

  • Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds - Google P
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]

  • Polyphenols as Tyrosine Kinase Inhibitors for the Treatment of Metastatic Cancers: Current and Future Perspective - ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. [Link]

  • US Patent No. 8829195 - Regulations.gov. [Link]

  • Patent Public Search | USPTO - OSTI.gov. [Link]

  • Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. [Link]

  • Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy - PubMed. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation - YouTube. [Link]

  • Allosteric modulation and functional selectivity of G protein-coupled receptors - PMC. [Link]

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Navigating the Uncharted Waters of Solubility: A Technical Guide to 3-Bromo-4-difluoromethoxy-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a halogenated phenol derivative of increasing interest in medicinal chemistry.

It is important to note that direct, publicly available experimental solubility data for 3-Bromo-4-difluoromethoxy-5-fluorophenol is scarce.[1][2] This guide, therefore, serves a dual purpose: to provide a predictive framework based on the known properties of structurally analogous compounds and to offer a robust, detailed methodology for its empirical determination.

Physicochemical Profile and Predicted Solubility

3-Bromo-4-difluoromethoxy-5-fluorophenol (CAS No: 1805503-04-1) is a substituted phenolic compound with a molecular formula of C₇H₄BrF₃O₂ and a molecular weight of 257 g/mol .[3] Its structure, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, imparts a unique electronic and steric profile that influences its behavior in various solvents.[1][3] The presence of these electron-withdrawing groups suggests a degree of lipophilicity that will significantly impact its solubility.

Table 1: Physicochemical Properties of Structurally Similar Compounds for Solubility Prediction

Property4-Bromo-3,5-difluorophenol3-Bromo-5-fluorophenol4-Bromophenol3-Bromo-4-fluorophenol
CAS Number 130191-91-2433939-27-6106-41-227407-11-0
Molecular Formula C₆H₃BrF₂OC₆H₄BrFOC₆H₅BrOC₆H₄BrFO
Molecular Weight ( g/mol ) 208.99191.00173.01191.0
Melting Point (°C) 72-7636-4063-6734 - 37
Predicted logP 2.52.4Not AvailableNot Available
Solubility Sparingly Soluble (Predicted)Soluble in ethers, alcohols[2]Slightly soluble in water; soluble in organic solventsNot Available

Note: This data is for analogous compounds and should be used for estimation purposes only. Experimental verification for 3-Bromo-4-difluoromethoxy-5-fluorophenol is crucial.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the current data gap, a standardized and reliable experimental protocol is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[4] Following saturation, a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required for accurate quantification.[5][6]

The Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol in a given solvent at a controlled temperature.

Materials:

  • 3-Bromo-4-difluoromethoxy-5-fluorophenol (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-Bromo-4-difluoromethoxy-5-fluorophenol to a series of vials, ensuring a visible excess of solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

Analytical Quantification: HPLC Method

Objective: To accurately measure the concentration of dissolved 3-Bromo-4-difluoromethoxy-5-fluorophenol in the prepared samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reverse-phase C18 column.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 3-Bromo-4-difluoromethoxy-5-fluorophenol of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area responses. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system under the same conditions as the standards.

  • Concentration Determination: Using the calibration curve, determine the concentration of the analyte in the diluted samples.

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.

Visualizing the Workflow

A clear and logical workflow is crucial for reproducible experimental results. The following diagram illustrates the key stages of solubility determination.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_quantification Data Processing A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B Step 1 & 2 C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D Step 3 & 4 E Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F Steps 5-7 G Dilute Sample F->G Steps 5-7 H Analyze via HPLC/GC-MS G->H Steps 5-7 J Determine Concentration H->J I Prepare Calibration Curve I->J K Calculate Solubility J->K

Caption: Experimental workflow for determining the solubility of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Conclusion

While direct experimental solubility data for 3-Bromo-4-difluoromethoxy-5-fluorophenol remains to be published, this guide provides a comprehensive framework for researchers. By leveraging data from analogous compounds, a predictive understanding of its solubility profile can be formed. More importantly, the detailed experimental protocol outlined herein offers a clear and reliable path for the empirical determination of this crucial physicochemical parameter. Accurate solubility data is a cornerstone of successful drug development, and it is through rigorous experimental work that the full potential of novel compounds like 3-Bromo-4-difluoromethoxy-5-fluorophenol can be unlocked.

References

  • PubChem. 4-Bromo-3,5-difluorophenol. Available at: [Link]

  • Yilmaz, B. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 3121-3124.
  • U.S. Environmental Protection Agency. (2000).
  • VELP Scientifica. Phenols Determination in Drinking Water and Industrial Wastes. Available at: [Link]

  • OSHA. (1983). Phenol and Cresol. (Method 32).
  • Lund University. (2006).
  • Fisher Scientific. (2025).

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Methodological & Application

Characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol by ¹³C NMR Spectroscopy: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology and theoretical framework for the characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development.[1][2] It integrates established principles of NMR spectroscopy with data from structurally analogous compounds to forecast the ¹³C NMR spectrum, including chemical shifts and expected carbon-fluorine coupling patterns. A detailed, field-proven protocol for sample preparation, data acquisition, and processing is provided to ensure high-quality, reproducible results.

Introduction

3-Bromo-4-difluoromethoxy-5-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[3] The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenol scaffold imparts distinct physicochemical properties that are of great interest in medicinal chemistry.[3] Accurate structural elucidation is a prerequisite for its application in drug design and development.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of the carbon skeleton of organic molecules.[1] For a molecule with the complexity of 3-Bromo-4-difluoromethoxy-5-fluorophenol, a thorough understanding of its ¹³C NMR spectrum is crucial for structural verification and purity assessment. This guide will detail the expected spectral features, the rationale behind the chemical shift predictions, and a step-by-step protocol for obtaining a high-resolution ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

Due to the absence of experimental data in peer-reviewed literature, the following ¹³C NMR chemical shifts for 3-Bromo-4-difluoromethoxy-5-fluorophenol are predicted based on the principle of additivity of substituent chemical shifts (SCS) on a benzene ring and comparison with structurally similar compounds.[1] The numbering of the carbon atoms for spectral assignment is as follows:

Chemical structure of 3-Bromo-4-difluoromethoxy-5-fluorophenol with numbered carbons

Table 1: Predicted ¹³C NMR Chemical Shifts and Expected Multiplicities for 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected MultiplicityRationale for Chemical Shift and Multiplicity
C1150 - 155DoubletThe carbon bearing the hydroxyl group is significantly deshielded. Expected to show a long-range coupling to the fluorine at C5.
C2105 - 110Singlet or small doubletShielded by the ortho-hydroxyl group and influenced by the meta-bromo and meta-difluoromethoxy groups.
C3108 - 113DoubletDirectly attached to bromine, causing a downfield shift. May exhibit long-range coupling to the fluorine at C5.
C4145 - 150Doublet of tripletsDeshielded due to the attached electronegative difluoromethoxy group and coupled to the fluorine at C5 and the two fluorine atoms of the difluoromethoxy group.
C5155 - 160DoubletDirectly attached to fluorine, resulting in a significant downfield shift and a large one-bond ¹JCF coupling.
C6100 - 105DoubletShielded by the ortho-hydroxyl and meta-fluoro groups. Will show coupling to the fluorine at C5.
-OCF₂H115 - 120TripletThe carbon of the difluoromethoxy group is strongly deshielded by the two attached fluorine atoms and will appear as a triplet due to one-bond ¹JCF coupling.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining a spectrum with good resolution and signal-to-noise ratio.

  • Analyte Purity: Ensure the 3-Bromo-4-difluoromethoxy-5-fluorophenol sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Rinse the tube with the deuterated solvent to be used before preparing the sample.

  • Sample Weighing: Accurately weigh 50-100 mg of the compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice. The residual solvent peak (for CDCl₃, a triplet at approximately 77.16 ppm) can serve as a secondary chemical shift reference.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Instrument Setup and Calibration

These steps should be performed by a trained operator following the specific guidelines for the NMR spectrometer being used.

  • Instrument: A high-resolution NMR spectrometer with a proton-carbon dual probe is required.

  • Tuning and Matching: Tune and match the probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity.

  • Locking: Insert the sample into the magnet and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal. This process homogenizes the magnetic field across the sample volume, which is critical for high resolution.

III. Data Acquisition
  • Experiment Selection: Choose a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) to ensure all carbon signals are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for most carbons in a small molecule.

    • Pulse Width (P1): Use a calibrated 30° or 45° pulse angle to allow for faster repetition of scans without saturating the signals.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

IV. Data Processing
  • Fourier Transformation: Apply an exponential multiplication function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. While integration in proton-decoupled ¹³C NMR is not always strictly quantitative, it can provide a rough estimate of the number of carbons contributing to a signal.

Spectral Interpretation: A Deeper Dive

The interpretation of the ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol requires an understanding of the electronic effects of each substituent and the phenomenon of carbon-fluorine coupling.

Substituent Effects on Chemical Shifts

The chemical shift of each aromatic carbon is influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • -OH (Hydroxyl): A strong electron-donating group that shields ortho and para carbons, shifting them upfield (to lower ppm values). The ipso-carbon (C1) is deshielded.

  • -Br (Bromo): An electronegative atom that has a deshielding effect, but it is also a weak π-donor. Its effect on the chemical shifts of the aromatic carbons is complex.

  • -F (Fluoro): A highly electronegative atom that strongly deshields the directly attached carbon (C5). It also has a significant influence on the chemical shifts of other carbons in the ring through both inductive and resonance effects.

  • -OCF₂H (Difluoromethoxy): A strongly electron-withdrawing group due to the two highly electronegative fluorine atoms. This group will deshield the ipso-carbon (C4) and influence the electronic environment of the entire ring.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A key feature of the ¹³C NMR spectrum of this compound will be the splitting of carbon signals due to coupling with the fluorine-19 nucleus (¹⁹F, I = ½, 100% natural abundance).

  • One-Bond Coupling (¹JCF): The largest coupling constant will be observed for the carbons directly bonded to fluorine (C5 and the -OCF₂H carbon). This coupling is typically in the range of 240-260 Hz.

  • Two-Bond Coupling (²JCF): Coupling between a carbon and a fluorine atom separated by two bonds is also significant, typically in the range of 20-30 Hz.

  • Long-Range Coupling (³JCF and ⁴JCF): Couplings over three and four bonds are also common for fluorinated aromatic compounds and can range from 1 to 10 Hz. These long-range couplings can further complicate the spectrum but also provide valuable structural information.

The presence of these couplings will result in most of the aromatic carbon signals appearing as doublets or more complex multiplets, as indicated in Table 1.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh 50-100 mg of pure compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter into a 5 mm NMR tube B->C D Lock and shim on spectrometer C->D E Set up proton-decoupled 13C experiment D->E F Acquire FID (≥1024 scans) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and baseline correct G->H I Reference to solvent peak H->I J Assign chemical shifts based on substituent effects I->J K Analyze C-F coupling patterns (JCF) J->K L Final structure confirmation K->L

Caption: Workflow for ¹³C NMR characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol.

Conclusion

The ¹³C NMR characterization of 3-Bromo-4-difluoromethoxy-5-fluorophenol presents a unique set of challenges and opportunities due to the complex interplay of its various substituents. While experimental data is not yet publicly available, a predictive analysis based on established principles of NMR spectroscopy provides a strong foundation for its structural elucidation. The detailed protocol provided herein offers a standardized approach to obtaining a high-quality spectrum, and the discussion on spectral interpretation highlights the key features to consider, particularly the influence of the fluorine and difluoromethoxy groups on chemical shifts and the expected carbon-fluorine coupling patterns. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently acquire and interpret their ¹³C NMR data.

References

  • University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • University of Rochester. NMR Sample Preparation. Available from: [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]

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Application Note: 3-Bromo-4-difluoromethoxy-5-fluorophenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

3-Bromo-4-difluoromethoxy-5-fluorophenol is a trifunctional aromatic building block poised for significant utility in medicinal chemistry and materials science. Its structure uniquely combines three key reactive centers, each offering a distinct handle for molecular elaboration:

  • A Nucleophilic Phenolic Hydroxyl (-OH): The acidity of the phenol is enhanced by the cumulative electron-withdrawing effects of the bromine, fluorine, and difluoromethoxy substituents, facilitating its derivatization under mild conditions.[1]

  • An Aryl Bromide (C-Br): This moiety is a premier functional group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of strategic carbon-carbon and carbon-heteroatom bonds.[2]

  • A Difluoromethoxy Group (-OCHF₂): This increasingly important substituent serves as a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl or methoxy groups.[3][4][5] Its inclusion can significantly enhance metabolic stability and modulate physicochemical properties such as pKa and membrane permeability, making it a privileged group in drug design.[6][7][8][9]

This application note provides detailed protocols and expert insights into leveraging this building block for the synthesis of complex molecular architectures, focusing on reactions at the phenolic and aryl bromide sites.

Reactions at the Phenolic Hydroxyl Group

The electron-deficient nature of the aromatic ring increases the acidity of the phenolic proton, allowing for efficient reactions under relatively mild basic conditions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming an ether linkage. For this electron-poor phenol, a moderately weak base is sufficient and preferable to avoid potential side reactions.[10][11][12]

Rationale: Cesium carbonate (Cs₂CO₃) is an ideal base for this transformation. It is milder than hydroxides or hydrides, minimizing the risk of elimination side reactions with sensitive alkyl halides.[11] Its solubility in polar aprotic solvents like DMF facilitates a homogenous reaction environment.

Protocol: Synthesis of 3-Bromo-5-fluoro-1-(methoxy)-4-(difluoromethoxy)benzene

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, e.g., 255 mg, 1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv, 489 mg, 1.5 mmol).

  • Stir the suspension for 10 minutes at room temperature to ensure formation of the phenoxide.

  • Add the alkylating agent, methyl iodide (CH₃I, 1.2 equiv, 75 µL, 1.2 mmol), dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Reagent/ParameterCondition/ValueRationale
Base Cesium Carbonate (Cs₂CO₃)Mild, non-nucleophilic base suitable for sensitive substrates.[11]
Solvent Anhydrous DMFPolar aprotic solvent, ensures solubility of reactants.
Temperature Room TemperatureSufficient for the Sₙ2 reaction with a reactive alkyl halide.[14]
Alkylating Agent Primary Alkyl Halide (e.g., CH₃I)Minimizes risk of E2 elimination side reactions.[12][14]

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide functionality is the gateway to constructing complex biaryl, aryl-alkyne, and aryl-amine linkages. The electron-deficient nature of the aromatic ring generally facilitates the initial oxidative addition step in the catalytic cycle.[15]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds.[2][16] The choice of catalyst, ligand, and base is critical for achieving high yields with sterically hindered or electronically challenging substrates.[17][18][19]

Rationale: For an electron-deficient aryl bromide, a modern palladium pre-catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine ligand) is recommended.[20] This combination promotes both the oxidative addition and the turnover-limiting reductive elimination steps of the catalytic cycle.[19] An aqueous base solution is often effective and environmentally benign.[16]

Protocol: Synthesis of 4'-Difluoromethoxy-5'-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • In a Schlenk tube, combine 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (1.2 equiv, 176 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv, 414 mg, 3.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv, 35 mg, 0.03 mmol) or a more advanced catalyst system like XPhos Pd G3 (0.01 equiv, 8.5 mg, 0.01 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of aryl-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[21][22] The reaction is highly sensitive to the choice of ligand, base, and solvent.

Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[21] The use of a specialized bulky biarylphosphine ligand is crucial for coupling with aryl bromides and preventing catalyst decomposition.[23]

Protocol: Synthesis of 3-(Dibenzylamino)-4-(difluoromethoxy)-5-fluorophenol

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv, 18 mg, 0.02 mmol) and a suitable ligand such as RuPhos (0.08 equiv, 37 mg, 0.08 mmol).

  • Add sodium tert-butoxide (NaOtBu, 1.4 equiv, 135 mg, 1.4 mmol).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol) followed by anhydrous toluene (5 mL).

  • Add dibenzylamine (1.1 equiv, 212 µL, 1.1 mmol).

  • Heat the mixture to 100-110 °C for 12-24 hours, monitoring for completion.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-arylated product.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[24][25] The reaction typically requires both palladium and copper(I) co-catalysts.[25][26]

Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[25] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used both as the base and often as the solvent.[26]

Protocol: Synthesis of 4-(Difluoromethoxy)-5-fluoro-3-(phenylethynyl)phenol

  • To a Schlenk tube, add 3-bromo-4-difluoromethoxy-5-fluorophenol (1.0 equiv, 255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv, 21 mg, 0.03 mmol), and copper(I) iodide (CuI, 0.06 equiv, 11 mg, 0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (Et₃N, 5 mL).

  • Add phenylacetylene (1.2 equiv, 132 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 4-8 hours.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite® to remove the ammonium salts and catalyst residues.

  • Concentrate the filtrate and purify by column chromatography to isolate the target aryl alkyne.

Synthetic Utility and Workflow Visualization

The strategic combination of these reactions allows for the rapid diversification of the 3-bromo-4-difluoromethoxy-5-fluorophenol core into a library of complex molecules.

G A 3-Bromo-4-difluoromethoxy- 5-fluorophenol B O-Alkylation (Williamson Ether) A->B R-X, Base C Suzuki Coupling A->C Ar'-B(OH)₂, Pd Cat. D Buchwald-Hartwig Amination A->D R₂NH, Pd Cat. E Sonogashira Coupling A->E R-C≡CH, Pd/Cu Cat. P1 Aryl Ethers B->P1 P2 Biaryl Compounds C->P2 P3 Aryl Amines D->P3 P4 Aryl Alkynes E->P4

Caption: Synthetic pathways from the core building block.

G start Setup reagents Combine Aryl Bromide, Coupling Partner, Base, & Catalyst in Tube start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Reaction solvent->reaction heat Heat & Stir (Monitor by TLC/LC-MS) reaction->heat workup Workup heat->workup quench Cool & Quench (e.g., with H₂O) workup->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purification dry->purify chrom Column Chromatography purify->chrom end Pure Product chrom->end

Caption: General workflow for cross-coupling reactions.

Conclusion

3-Bromo-4-difluoromethoxy-5-fluorophenol is a highly functionalized and synthetically attractive building block. The distinct reactivity of its phenolic hydroxyl group and aryl bromide moiety allows for selective, sequential modification. The protocols outlined herein provide a robust foundation for researchers to incorporate this versatile scaffold into discovery programs for novel pharmaceuticals, agrochemicals, and advanced materials. The strategic importance of the difluoromethoxy group, in particular, ensures the relevance of this building block in modern chemical synthesis.[6][27]

References

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. 2025. Available from: [Link]

  • Baruah, et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2013. Available from: [Link]

  • Shaikh, et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. 2019. Available from: [Link]

  • Loh, et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. 2016. Available from: [Link]

  • The Royal Society of Chemistry. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications. 2017. Available from: [Link]

  • Thomas, et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Pinacol Boronic Esters. PMC. 2017. Available from: [Link]

  • Lin, et al. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ChemMedChem. 2016. Available from: [Link]

  • Dolbier, W. R. Jr. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. 2021. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. 2023. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. 2025. Available from: [Link]

  • The Royal Society of Chemistry. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. 2021. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. 2025. Available from: [Link]

  • Lipshutz, et al. Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. 2008. Available from: [Link]

  • Baruch S. Blumberg Institute. A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. 2025. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Littke, et al. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002. Available from: [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. 2024. Available from: [Link]

  • Hsieh, et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2010. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Francke, et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. 2012. Available from: [Link]

  • Zherebtsov, et al. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021. Available from: [Link]

  • Lin, et al. Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. 2021. Available from: [Link]

  • Fors, et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. 2015. Available from: [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. 2015. Available from: [Link]

  • ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? 2019. Available from: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. 2021. Available from: [Link]

  • Gabbutt, et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Shcharbin, et al. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Theaker, et al. Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers. Macromolecular Rapid Communications. 2017. Available from: [Link]

  • ResearchGate. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. 2018. Available from: [Link]

Sources

Application Note: Metal-Catalyzed Cross-Coupling of Brominated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists seeking to optimize cross-coupling reactions with brominated phenols. It moves beyond standard textbook procedures to address the specific electronic and steric challenges posed by the free phenolic hydroxyl group.

Executive Summary

Brominated phenols are high-value scaffolds in the synthesis of heterocycles, agrochemicals, and APIs (e.g., selective estrogen receptor modulators). However, the acidic phenolic proton (


) and the nucleophilic oxygen present distinct challenges:
  • Catalyst Poisoning: Formation of palladium-phenoxides can create stable, off-cycle resting states.

  • Side Reactions: Competitive

    
    -arylation (ether formation) vs. 
    
    
    
    -arylation.
  • Solubility: Polarity issues in non-polar solvents typically used for cross-coupling.

This guide provides optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, focusing on direct functionalization strategies that eliminate the need for protection/deprotection steps.

Strategic Decision Framework

Before selecting a protocol, analyze your substrate using the following decision tree to determine if direct coupling is viable or if protection is strictly necessary.

DecisionTree Start Start: Bromophenol Substrate ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Sono Sonogashira ReactionType->Sono BaseSens Base Sensitive? Suzuki->BaseSens DirectAq GO DIRECT Use Aqueous/Micellar Cond. (Protocol A) BaseSens->DirectAq No Protect PROTECT (-OMOM, -OTBS) BaseSens->Protect Yes LigandCheck Access to BrettPhos/RuPhos? Buchwald->LigandCheck DirectBuch GO DIRECT Use LHMDS/Specific Ligand (Protocol B) LigandCheck->DirectBuch Yes ProtectBuch PROTECT (Avoids O-arylation) LigandCheck->ProtectBuch No CuCheck Copper Tolerance? Sono->CuCheck CuFree GO DIRECT Cu-Free Pd/CyJohnPhos (Protocol C) CuCheck->CuFree Low (Cu-Phenoxide Risk) StdSono Standard Pd/Cu (Requires Protection) CuCheck->StdSono High

Figure 1: Strategic workflow for selecting reaction conditions based on substrate sensitivity and catalyst availability.

Mechanistic Insight: The "Phenoxide Trap"

Understanding why standard conditions fail is crucial. In the presence of base, the phenol deprotonates. The resulting phenoxide can displace halides or weak ligands on the Palladium(II) intermediate, forming a stable Pd-O species that resists reductive elimination.

CatCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Trap OFF-CYCLE TRAP [Pd(Ar)(OPh)L] Stable Resting State OxAdd->Trap Phenoxide Coordination TransMet Transmetalation (Suzuki/Sono) OxAdd->TransMet Normal Cycle BaseStep Base + Phenol (Deprotonation) BaseStep->Trap Supplies Ar-O(-) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting the off-cycle phenoxide trap. Bulky ligands (e.g., SPhos, XPhos) sterically prevent the formation of the Pd-O bond, keeping the catalyst active.

Detailed Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Aqueous/Micellar)

Objective: Coupling of 4-bromophenol with phenylboronic acid without protection. Rationale: Water acts as a co-solvent that solvates the phenoxide, reducing its affinity for the lipophilic Pd-center. SPhos or XPhos are essential to facilitate oxidative addition and prevent poisoning.

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 (1 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or TPGS-750-M (2 wt% in water for micellar conditions)

Step-by-Step:

  • Setup: Charge a reaction vial with 4-bromophenol (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inertion: Seal the vial and purge with Argon for 3 cycles.

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst (15 mg, ~2 mol%). Note: Using G3 precatalyst ensures accurate Pd:L ratio.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Vigorous stirring (1000 rpm) is critical for biphasic systems.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: >85%

Protocol B: Buchwald-Hartwig Amination of Unprotected Phenols

Objective: Amination of 3-bromophenol with morpholine. Rationale: BrettPhos and RuPhos are bulky, electron-rich ligands that promote reductive elimination of the amine over the phenoxide. LHMDS is used as a soluble base that generates the active catalyst quickly without forming insoluble aggregates.

Materials:

  • 3-Bromophenol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: LHMDS (2.2 equiv, 1.0 M in THF) - Extra equivalent accounts for phenol deprotonation.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step:

  • Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), add BrettPhos Pd G4 (15 mg) and 3-bromophenol (173 mg, 1.0 mmol) to a vial.

  • Reagent Addition: Add Morpholine (105 µL, 1.2 mmol) and anhydrous 1,4-Dioxane (4 mL).

  • Base Addition: Dropwise add LHMDS (2.2 mL, 2.2 mmol). Caution: Exotherm possible.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Quench: Cool to RT. Quench with sat. NH₄Cl.[1]

  • Workup: Extract with DCM. The product will be amphoteric; avoid strong acid washes.

  • Purification: Flash chromatography (DCM/MeOH).

Expert Tip: If C-O coupling (ether) is observed as a byproduct, switch to RuPhos and lower the temperature to 70°C.

Protocol C: Copper-Free Sonogashira Coupling

Objective: Alkynylation of 2-bromophenol. Rationale: Standard Sonogashira uses CuI.[2] With phenols, CuI forms Copper-Phenoxides which are catalytically dead. A Copper-Free protocol using CyJohnPhos or XPhos is mandatory for high yields without protection.

Materials:

  • 2-Bromophenol (1.0 equiv)[1]

  • Phenylacetylene (1.5 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: MeCN or DMF.

Step-by-Step:

  • Setup: Combine 2-bromophenol (1.0 mmol), Cs₂CO₃ (3.0 mmol), and XPhos (28 mg) in a reaction tube.

  • Catalyst: Add PdCl₂(MeCN)₂ (7.8 mg).

  • Solvent/Alkyne: Add MeCN (5 mL) and Phenylacetylene (1.5 mmol).

  • Reaction: Heat to 80°C for 16 hours.

  • Workup: Filter through Celite to remove inorganic salts. Concentrate and purify.

Performance Data & Ligand Screening

The choice of ligand is the single most critical variable. The table below summarizes relative efficiencies for the coupling of 4-bromophenol with phenylboronic acid (Suzuki).

LigandCatalyst ClassYield (Unprotected)Yield (Protected -OMe)Notes
PPh₃ Standard< 20%85%Fails due to phenoxide poisoning.
dppf Bidentate45%92%Moderate; requires high temp.
SPhos Buchwald (Biaryl)94% 96%Excellent tolerance of free -OH.
XPhos Buchwald (Biaryl)91% 95%Good for sterically hindered phenols.
Amphos Water Soluble88%90%Ideal for purely aqueous media.

Troubleshooting & Expert Tips

  • The "Black Precipitate" Indicator:

    • If your reaction mixture turns black immediately upon heating, your catalyst has aggregated (Pd black). This usually means the ligand failed to stabilize Pd against the phenoxide.

    • Fix: Increase ligand:Pd ratio to 3:1 or switch to a G3/G4 precatalyst.

  • Ortho-Substituent Effects:

    • Ortho-bromophenols are more difficult due to the chelating effect of the -OH and -Br to the metal.

    • Fix: Use Protocol A (Suzuki) with KOH as base; the potassium cation coordinates tightly to the phenoxide, disrupting its ability to bind Palladium.

  • Purification of Polar Products:

    • Cross-coupled phenols are often streaky on silica.

    • Fix: Add 1% Acetic Acid to your eluent to suppress ionization of the phenol on the silica gel.

References

  • Suzuki-Miyaura with Unprotected Phenols

    • Title: Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[3]

    • Source: Angew.[4][5][6] Chem. Int. Ed. 2006, 45, 4321.[3][4]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[7][8]

    • Source: J. Am. Chem. Soc. 2008, 130, 13552.
    • URL:[Link]

  • Sonogashira (Copper-Free)

    • Title: A General and Efficient Copper-Free Sonogashira Reaction Catalyzed by a Palladium/Phosphine System.[9]

    • Source: Org.[10][11] Lett. 2003, 5, 4191.

    • URL:[Link]

  • Aqueous/Micellar Conditions

    • Title: Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temper
    • Source: Chem. Eur. J. 2020, 26, 16357.
    • URL:[Link]

Sources

Probing Molecular Worlds: An Experimental Guide to ¹⁹F NMR Spectroscopy of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of the ¹⁹F Nucleus in NMR Spectroscopy

In the vast landscape of analytical techniques available to researchers in drug discovery, materials science, and chemical biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information about molecular structure, dynamics, and interactions. While ¹H NMR is arguably the most ubiquitous NMR technique, the fluorine-19 (¹⁹F) nucleus offers a unique and powerful alternative for the study of fluorinated compounds.

The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F isotope. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[1] This high sensitivity means that ¹⁹F NMR experiments can often be performed quickly and on samples with low concentrations.[2]

Perhaps the most significant advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[1] This is significantly wider than the approximately 15 ppm range for ¹H NMR, a characteristic that dramatically reduces the likelihood of signal overlap, even in complex mixtures of fluorinated compounds.[3][4] This large chemical shift dispersion also makes the ¹⁹F nucleus exquisitely sensitive to its local electronic environment; subtle changes in molecular conformation or intermolecular interactions can lead to substantial and easily detectable changes in the ¹⁹F chemical shift.[5]

Furthermore, the near-total absence of fluorine in biological systems provides a "bio-orthogonal" handle for studying fluorinated molecules in complex biological matrices with virtually no background signal.[4][6] This has made ¹⁹F NMR an indispensable tool in drug discovery for fragment-based screening and for studying protein-ligand interactions.[3][6]

This comprehensive guide provides detailed experimental protocols and practical insights for performing ¹⁹F NMR spectroscopy on fluorinated compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile technique. The protocols and discussions herein are grounded in established principles and field-proven experience to ensure scientific integrity and experimental success.

Part 1: Foundational Knowledge and Pre-Experimental Considerations

A successful ¹⁹F NMR experiment begins with careful planning and sample preparation. Understanding the nuances of your sample and the appropriate reference standards is critical for acquiring high-quality, reproducible data.

Sample Preparation: The Cornerstone of Quality Data

Proper sample preparation is paramount for obtaining accurate and reproducible NMR results. The primary goal is to create a homogeneous solution of the analyte in a suitable deuterated solvent.

Key Considerations:

  • Analyte Purity and Concentration: Ensure the analyte is of sufficient purity for the intended analysis. The concentration will depend on the sensitivity of the NMR instrument and the specific experiment being performed. For routine 1D ¹⁹F NMR of small molecules, concentrations in the low millimolar range are typically sufficient. For protein-observed ¹⁹F NMR, protein concentrations are often in the 25-100 µM range.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and is chemically inert under the experimental conditions. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O) for biological samples. The solvent should be anhydrous, as residual water can affect the chemical shifts of fluorine nuclei.[3]

  • Internal Reference Standard: An internal reference standard is crucial for accurate chemical shift referencing. The ideal standard should be soluble in the chosen solvent, chemically inert, and have a single, sharp resonance that does not overlap with any analyte signals.

The Critical Role of Reference Standards

Unlike ¹H NMR where tetramethylsilane (TMS) is the universal reference, there is no single universally accepted standard for ¹⁹F NMR. The historical standard, trichlorofluoromethane (CFCl₃), is a volatile and environmentally harmful substance, leading to the adoption of various secondary standards.

Commonly Used ¹⁹F NMR Reference Standards:

Reference CompoundChemical Shift (δ) vs. CFCl₃ (ppm)Notes
Trifluoroacetic acid (TFA)-76.55Commonly used, but its chemical shift can be sensitive to solvent and pH.
Hexafluorobenzene (C₆F₆)-164.9A good standard for non-polar solvents.
Monofluorobenzene (C₆H₅F)-113.15Another option for organic solvents.
3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)-61.3 (in DMSO-d₆)A certified reference material for quantitative ¹⁹F NMR (qNMR).[7]

Table 1: A selection of common internal reference standards for ¹⁹F NMR spectroscopy. Chemical shift values are approximate and can vary slightly with solvent and temperature.

The choice of reference standard should be made carefully, considering the expected chemical shift range of the analyte to avoid signal overlap. It is essential to report the reference standard used when publishing ¹⁹F NMR data.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for common 1D and 2D ¹⁹F NMR experiments. The parameters provided are starting points and may require optimization based on the specific instrument, probe, and sample.

Protocol for 1D ¹⁹F NMR of a Small Molecule

This protocol is suitable for the routine characterization of a purified fluorinated small molecule.

Materials:

  • Fluorinated analyte

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal reference standard (e.g., TFA, C₆F₆)

  • NMR tube

  • Analytical balance

  • Vortex mixer

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small amount of the internal reference standard.

    • Vortex the sample until the analyte and reference are completely dissolved.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the NMR probe to the ¹⁹F frequency. On many modern spectrometers, this is an automated process.

  • Acquisition of the ¹⁹F NMR Spectrum:

    • Load a standard 1D ¹⁹F NMR experiment parameter set.

    • Set the Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, it is crucial to set an appropriate spectral width to avoid signal aliasing (folding). If the approximate chemical shift is unknown, start with a large spectral width (e.g., 200-300 ppm or ~100,000 Hz on a 400 MHz spectrometer) and then narrow it down once the signals are located.[8]

    • Set the Transmitter Offset (o1p): Center the spectral window on the expected chemical shift region of your compound.

    • Set the Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are often sufficient.

    • Set the Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative measurements, a much longer delay is required (see Section 2.3).

    • Proton Decoupling: For simplified spectra, use proton decoupling (e.g., cpgpd on Bruker instruments) to remove ¹H-¹⁹F couplings. For quantitative analysis, inverse-gated decoupling is preferred to suppress the Nuclear Overhauser Effect (NOE).[7][9]

    • Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline, which is critical for accurate integration.

    • Reference the spectrum by setting the chemical shift of the internal standard to its known value.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

    • Pick the peaks to determine their exact chemical shifts.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte & Reference prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock & Shim setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Load 1D ¹⁹F Experiment setup3->acq1 acq2 Set Parameters (sw, o1p, ns, d1) acq1->acq2 acq3 Start Acquisition acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Peak Pick proc3->proc4

Protocol for Protein-Observed ¹⁹F NMR (PrOF NMR) for Ligand Binding

This protocol is designed to detect the binding of a small molecule (ligand) to a fluorine-labeled protein by observing changes in the protein's ¹⁹F NMR spectrum.

Materials:

  • Purified ¹⁹F-labeled protein (e.g., via incorporation of fluorinated amino acids).[6]

  • A stock solution of the ligand of known concentration.

  • NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

  • NMR tubes.

Step-by-Step Procedure:

  • Protein Labeling:

    • Express and purify the protein of interest with site-specific or uniform incorporation of a fluorinated amino acid (e.g., 3-fluorotyrosine, 5-fluorotryptophan).[6] This is a specialized biochemical procedure that is a prerequisite for this experiment.

  • Sample Preparation:

    • Prepare a sample of the ¹⁹F-labeled protein at a suitable concentration (typically 25-50 µM) in the NMR buffer.[6]

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • Acquisition of the Reference Spectrum (Apo Protein):

    • Follow the instrument setup and data acquisition steps outlined in Protocol 2.1 to acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand.

    • The spectral width should be set to encompass all the ¹⁹F signals from the labeled protein.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Titration with Ligand:

    • Add a small aliquot of the ligand stock solution to the protein sample to achieve the desired ligand concentration (e.g., 1x, 2x, 5x the protein concentration).

    • Gently mix the sample.

    • Acquire another 1D ¹⁹F NMR spectrum using the same parameters as the reference spectrum.

    • Repeat this process for a series of increasing ligand concentrations to generate a binding curve.

  • Data Analysis:

    • Process all spectra uniformly.

    • Compare the spectra obtained in the presence of the ligand to the reference spectrum of the apo protein.

    • Binding of the ligand will typically cause a change in the chemical shift and/or line broadening of the ¹⁹F signals of the protein residues at or near the binding site.[6]

    • By plotting the change in chemical shift (Δδ) as a function of ligand concentration, a binding isotherm can be generated, and the dissociation constant (Kd) can be determined by fitting the data to a suitable binding model.[6]

Protocol for Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the purity of a fluorinated compound without the need for a specific reference standard of the analyte itself.[3]

Key Principles for Accurate Quantification:

  • Full Relaxation: The relaxation delay (d1) must be long enough to allow for complete relaxation of all ¹⁹F nuclei between scans. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time in the sample.[9] T₁ values for ¹⁹F can be several seconds, so d1 may need to be 20-30 seconds or longer.

  • Uniform Excitation: The excitation pulse must uniformly excite all signals of interest across the spectral width.

  • Suppression of NOE: The Nuclear Overhauser Effect (NOE) can alter signal intensities. Using an inverse-gated decoupling pulse sequence minimizes NOE buildup.[7][9]

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the fluorinated analyte.

    • Accurately weigh a precise amount of a high-purity internal standard (with a known purity, often a certified reference material).[7]

    • Dissolve both in a deuterated solvent in a volumetric flask to ensure an accurate volume.

    • Transfer an aliquot to an NMR tube.

  • Instrument Setup and Acquisition:

    • Follow the setup procedure in Protocol 2.1.

    • Use a pulse sequence with inverse-gated proton decoupling.

    • Set a long relaxation delay (d1 ≥ 5 x T₁max).

    • Ensure the spectral width is sufficient to cover all signals and that the baseline is free of artifacts.

    • Acquire the spectrum with a high signal-to-noise ratio (S/N > 250:1 for <1% error).[10]

  • Data Processing and Calculation:

    • Process the spectrum as described in Protocol 2.1, paying close attention to achieving a flat baseline.

    • Carefully integrate the signals of the analyte and the internal standard.

    • The purity of the analyte can be calculated using the following formula:[1]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Protocol for 2D ¹H-¹⁹F HOESY for Spatial Proximity

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is a 2D NMR technique that detects through-space correlations between different types of nuclei, in this case, ¹H and ¹⁹F. It is invaluable for determining the spatial proximity of protons and fluorine atoms in a molecule, which is crucial for structure elucidation and conformational analysis.

Step-by-Step Procedure:

  • Sample Preparation: Prepare the sample as you would for a 1D experiment (Protocol 2.1). The concentration may need to be slightly higher to obtain good signal in a reasonable time.

  • Instrument Setup:

    • Lock, shim, and tune the probe for both ¹H and ¹⁹F channels.

    • Acquire standard 1D ¹H and ¹⁹F spectra to determine the spectral widths and transmitter offsets for both dimensions.

  • Acquisition of the 2D HOESY Spectrum:

    • Load a standard 2D HOESY pulse program (e.g., hoesyph on Bruker systems).[11]

    • Set the spectral widths (sw) and transmitter offsets (o1p for ¹⁹F, o2p for ¹H) for both dimensions based on the 1D spectra.

    • Set the Mixing Time (d8): This is a critical parameter that determines the time allowed for NOE buildup. The optimal mixing time depends on the molecular size and tumbling rate. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.

    • Set the number of increments in the indirect dimension (td1) and the number of scans (ns) per increment. A typical setup might be 256 increments with 8 or 16 scans each.

    • Start the acquisition. 2D experiments can take several hours to run.

  • Data Processing:

    • Apply a 2D Fourier transform to the data.

    • Phase the spectrum in both dimensions.

    • Apply baseline correction.

    • A cross-peak in the 2D HOESY spectrum at the coordinates of a ¹H chemical shift and a ¹⁹F chemical shift indicates that these two nuclei are close to each other in space (typically within ~5 Å).

Part 3: Data Interpretation and Troubleshooting

Acquiring high-quality ¹⁹F NMR data is only half the battle. Proper interpretation and the ability to troubleshoot common problems are essential for extracting meaningful information.

Interpreting ¹⁹F NMR Spectra
  • Chemical Shift (δ): The position of a signal on the x-axis provides information about the electronic environment of the fluorine nucleus. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

  • Integration: The area under a peak is proportional to the number of fluorine nuclei it represents.

  • Coupling (J-coupling): Splitting of signals into multiplets arises from through-bond interactions with other nearby NMR-active nuclei (e.g., other ¹⁹F atoms or ¹H atoms). The magnitude of the coupling constant (J) can provide valuable structural information. ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants can be observed over several bonds.[9]

Troubleshooting Common Issues
IssueLikely Cause(s)Recommended Solution(s)
Rolling Baseline - Improper phasing. - Very broad background signals (e.g., from fluoropolymers in the probe).[12]- Re-phase the spectrum carefully. - Use automated or manual baseline correction algorithms in the processing software.
Folded/Aliased Peaks - The spectral width (sw) is too narrow to encompass all the signals.[12]- Re-acquire the spectrum with a wider spectral width.
Poor Signal-to-Noise (S/N) - Low sample concentration. - Insufficient number of scans (ns).- Increase the sample concentration if possible. - Increase the number of scans. - Apply line broadening (e.g., lb command in TopSpin) during processing, but be aware this will reduce resolution.[10]
Inaccurate Integration in qNMR - Relaxation delay (d1) is too short. - Non-uniform excitation. - Poor baseline correction.- Ensure d1 is at least 5 times the longest T₁. - Check pulse calibration. - Meticulously correct the baseline before integration.
Spinning Sidebands - Imperfect shimming. - Poor quality NMR tube.- Re-shim the magnet. - Use a high-quality, clean NMR tube.[12]

Table 2: Common problems encountered in ¹⁹F NMR spectroscopy and their solutions.

G start Observe Spectral Artifact q1 Is the baseline distorted? start->q1 q2 Are there unexpected peaks at the edge of the spectrum? q1->q2 No sol1 Re-phase and apply baseline correction. q1->sol1 Yes q3 Is the signal weak? q2->q3 No sol2 Increase spectral width (sw) and re-acquire. q2->sol2 Yes q4 Are integrals inaccurate in qNMR? q3->q4 No sol3 Increase number of scans (ns) or sample concentration. q3->sol3 Yes sol4 Increase relaxation delay (d1) and ensure flat baseline. q4->sol4 Yes

Conclusion

¹⁹F NMR spectroscopy is a remarkably powerful and versatile tool for the analysis of fluorinated compounds. Its high sensitivity, expansive chemical shift range, and the bio-orthogonal nature of the fluorine atom provide unique advantages for researchers in a wide array of scientific disciplines. By understanding the fundamental principles, carefully preparing samples, and following robust experimental protocols, scientists can unlock the wealth of information that ¹⁹F NMR has to offer. This guide serves as a starting point and a practical reference for both newcomers and experienced spectroscopists to harness the full potential of this exceptional analytical technique.

References

  • Max T. Rogers NMR Facility. NMR Artifacts. [Link]

  • Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(6), 1049–1061. [Link]

  • IMSERC. TUTORIAL: 2D HOESY EXPERIMENT. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • University of York. Quantitative NMR Spectroscopy. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. F19 detection. [Link]

  • Chemical Instrumentation Facility, Iowa State University. 19Flourine NMR. [Link]

  • Gerig, J. T. (2000). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Methods in Enzymology, 339, 3-36. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting of Fluorophenol Derivatives

Strategic Route Selection (Decision Matrix)

Before optimizing a failing reaction, ensure you have selected the correct synthetic pathway based on your starting material's electronic properties. Fluorine's high electronegativity ($ \chi = 3.98 $) drastically alters the reactivity of the aromatic ring.

RouteSelection Start Starting Material ElecRich Electron-Rich Arene (e.g., Anisole, Toluene) Start->ElecRich ElecPoor Electron-Poor Arene (e.g., Nitrobenzene, Pyridine) Start->ElecPoor PhenolAvail Phenol Available? ElecRich->PhenolAvail Has -OH? Halogenated Aryl Halide Available? ElecPoor->Halogenated SNAr S_NAr (Nucleophilic Subst.) (CsF, DMSO, Heat) Halogenated->SNAr Yes (Ar-X + F-) Buchwald Pd-Catalyzed Hydroxylation (tBuBrettPhos, KOH) Halogenated->Buchwald Yes (Ar-X -> Ar-OH) ChanLam Chan-Lam Coupling (ArB(OH)2 + Cu(OAc)2) Halogenated->ChanLam No (Use Boronic Acid) PhenolAvail->Halogenated No Electrophilic Electrophilic Fluorination (Selectfluor/NFSI) PhenolAvail->Electrophilic Yes (Direct F+)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and functional group availability.

Critical Troubleshooting Guides
Category A: Electrophilic Fluorination (Phenols

Fluorophenols)

Reagents: Selectfluor™, N-Fluorobenzenesulfonimide (NFSI)

Q: Why am I getting a mixture of ortho- and para- isomers? A: This is a classic issue of kinetic vs. thermodynamic control. The hydroxyl group is a strong ortho/para director.

  • The Fix (Regiocontrol):

    • Solvent Polarity: Switch from Acetonitrile (MeCN) to a non-polar solvent like Toluene or DCM. In non-polar solvents, the fluorinating reagent often coordinates with the phenolic oxygen (hydrogen bonding), directing the fluorine to the ortho position via a cyclic transition state [1].

    • Temperature: Lower the temperature to -78°C or -40°C. Higher temperatures favor the thermodynamic product (often para due to sterics), while low temps favor the kinetic pathway.

    • Use of Bases: For NFSI, using a bulky base like LiHMDS can favor ortho fluorination by directing the electrophile to the less hindered site, though this depends heavily on the specific substrate substitution pattern.

Q: My yield is low (<30%) and I see significant decomposition (tarring). A: Phenols are prone to oxidation to quinones under oxidative conditions (Selectfluor is an oxidant).

  • The Fix:

    • De-aeration: Rigorously degas your solvents. Radical oxidative coupling is accelerated by dissolved oxygen.

    • Reagent Swap: If Selectfluor causes oxidation, switch to NFSI (N-Fluorobenzenesulfonimide), which is a milder oxidant and less likely to generate phenoxy radicals [2].

Category B: Nucleophilic Aromatic Substitution (SNAr)

Reagents: CsF, spray-dried KF, DMSO, DMF

Q: The reaction is stuck at 50% conversion despite heating to 140°C. A: This is often due to "Fluoride Poisoning" or solubility issues.

  • The Fix:

    • The "Anhydrous" Trap: While water is generally bad, completely anhydrous "naked" fluoride is extremely basic and can cause side reactions. However, for SNAr, solubility is key. Add a phase transfer catalyst like 18-Crown-6 (for KF) or use CsF (higher solubility in DMSO).

    • Halide Effect: If displacing a chloride, the reaction is slow. Displacing a nitro group (-NO2) or a trimethylammonium group (-NMe3+) is significantly faster due to lower bond dissociation energy or cationic charge activation [3].

Q: I am trying to fluorinate an electron-rich ring via SNAr and it failed. A: SNAr requires electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the Meisenheimer complex.

  • The Fix: You cannot use standard SNAr for electron-rich systems.

    • Alternative: Use the "Balz-Schiemann" reaction (diazotization of aniline followed by thermal decomposition of the tetrafluoroborate salt) or Pd-catalyzed fluorination (using Buchwald precatalysts like [(cinnamyl)PdCl]2 with tBuBrettPhos) [4].

Category C: Transition-Metal Catalyzed Hydroxylation

Reagents: Pd catalysts, Biaryl phosphine ligands, KOH/CsOH

Q: The catalyst dies immediately (turns black/precipitates). A: This is likely due to the inhibitory effect of the halide byproduct, particularly Iodide.[1]

  • The Fix:

    • Avoid Aryl Iodides: Counter-intuitively, for Pd-catalyzed hydroxylation, Aryl Bromides or Chlorides are preferred over Iodides.[1] Iodide ions bind too strongly to the Palladium, poisoning the catalyst in hydroxylation cycles.

    • Ligand Selection: Use sterically bulky, electron-rich ligands like tBuBrettPhos or RockPhos . These facilitate the difficult C-O reductive elimination step [5].

Q: I am seeing significant reductive dehalogenation (Ar-X


 Ar-H) instead of hydroxylation. 
A:  This side reaction occurs when the catalyst undergoes 

-hydride elimination from an intermediate or abstracts a proton from the solvent.
  • The Fix:

    • Solvent Switch: Avoid primary/secondary alcohols as solvents. Use 1,4-Dioxane or Toluene/Water biphasic mixtures.

    • Base Quality: Ensure your KOH or CsOH is fresh. Carbonate formation reduces the effective basicity required for the transmetallation step.

Optimized Experimental Protocol

Protocol: Pd-Catalyzed Hydroxylation of Fluorinated Aryl Bromides Target: Synthesis of 3-fluoro-5-(trifluoromethyl)phenol

Reagents:

  • Substrate: 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: tBuBrettPhos (4 mol%)

  • Base: KOH (3.0 equiv, 4M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and tBuBrettPhos in 1,4-dioxane. Stir at RT for 5 minutes until the solution turns from dark purple to a lighter orange/brown (active L-Pd(0) species).

  • Addition: Add the aryl bromide substrate.

  • Base Addition: Add the 4M KOH solution via syringe. Note: The biphasic nature is normal.

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

  • Workup (Self-Validating Step):

    • Cool to RT.

    • Acidification: CAREFULLY acidify with 1M HCl until pH < 2. Crucial: The product is a phenol (pKa ~8-10). If you extract at neutral/basic pH, the product stays in the water layer as the phenoxide salt.

    • Extract with Ethyl Acetate.[2]

  • Analysis: Run crude 19F NMR.

Data & Reference Tables

Table 1: Solvent Effects on Electrophilic Fluorination Selectivity (Selectfluor)

SolventDielectric Constant (

)
Major IsomerMechanism Note
Acetonitrile 37.5ParaCharge-separated transition state favored.
Methanol 32.7ParaSolvation of F+ reagent reduces coordination.
Toluene 2.38OrthoPromotes H-bonding between Phenol-OH and Reagent-F.
DCM 8.93MixedIntermediate selectivity.

Table 2: 19F NMR Diagnostics for Isomer Identification Use these coupling constants (


) to validate your product structure without needing 2D NMR.
Isomer PatternTypical

Coupling (Hz)
Description
Ortho-Fluorophenol

Hz
Large coupling to adjacent proton.
Meta-Fluorophenol

Hz
Moderate coupling.
Para-Fluorophenol

Hz
Often appears as a simplified multiplet due to symmetry.
References
  • Regioselectivity in Electrophilic Fluorination

    • Title: "Transition Metal-Catalyzed Electrophilic Fluorin
    • Source:Chemical Reviews
    • URL:[Link]

  • NFSI vs Selectfluor

    • Title: "Enantioselective Fluorin
    • Source:Organic Letters
    • URL:[Link]

  • SNAr Reactivity

    • Title: "Nucleophilic Aromatic Substitution of Unactiv
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Buchwald Hydroxylation Conditions

    • Title: "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides"[3]

    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Ligand Effects (BrettPhos)

    • Title: "A General Method for the Palladium-C
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Challenges in the synthesis of poly-substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Phenol Synthesis Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Poly-substituted Phenol Synthesis[1]

Welcome to the Synthesis Support Hub

User Query: "I’m struggling to synthesize a tetra-substituted phenol. Classical Friedel-Crafts gives me a mixture of isomers, and my diazonium hydrolysis exploded. I need a reliable, regioselective method."

Scientist's Log: Poly-substituted phenols are deceptive.[1] On paper, they look simple.[1] In the flask, they are a nightmare of steric clashes, over-oxidation (quinones), and regiochemical ambiguity. If you are relying on 19th-century chemistry (nitration/reduction/diazotization) for a complex drug scaffold, you are choosing the hard path.[1]

Below are three "Support Tickets" addressing the most common failure modes I see in the field, paired with modern, self-validating protocols.

Ticket #001: The "Regioselectivity Roulette"

Issue: “I cannot get the hydroxyl group in the meta-position relative to my directing group. Ortho/para directors are dominating the reaction.”[1]

Root Cause Analysis: Electrophilic Aromatic Substitution (EAS) is electronically driven.[1] If you have an ortho/para director (alkyl, alkoxy), you cannot force a meta addition using standard EAS.[1] To access the meta position or sterically congested sites, you must switch from electronic control to steric control .[1]

Resolution: The Switch to Iridium-Catalyzed C-H Activation Instead of trying to force a square peg into a round hole, use Iridium-catalyzed C-H borylation.[1] This method is sterically driven ; the boron adds to the least hindered position (usually meta or para), regardless of electronics.[1] The boron is then oxidized to a phenol.[1]

Experimental Protocol: Ir-Catalyzed Borylation-Oxidation Sequence

Based on the Hartwig-Miyaura Protocol [1]

Step 1: C-H Borylation

  • Glovebox/Schlenk: In a vial, mix substrate (1.0 equiv), bis(pinacolato)diboron (

    
    , 0.55 equiv), 
    
    
    
    (1.5 mol%), and
    
    
    (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%).
  • Solvent: Add anhydrous hexane or THF (0.5 M).

  • Reaction: Seal and heat at 80 °C for 4–16 h.

    • Checkpoint: Monitor by GC/MS.[1] You should see the aryl-BPin adduct.[1] If conversion is low, add more catalyst, not heat.[1]

  • Workup: Evaporate volatiles. Pass through a short silica plug to remove the catalyst.[1]

Step 2: Oxidation to Phenol

  • Dissolution: Dissolve the crude aryl-boronate in THF/Acetone (1:1).

  • Oxidant: Add aqueous Oxone® (potassium peroxymonosulfate) (1.1 equiv) dropwise at 0 °C.

    • Why Oxone? It is milder than

      
       and prevents over-oxidation to quinones in electron-rich systems.[1]
      
  • Quench: After 10 min, quench with aqueous

    
    . Extract with EtOAc.[1]
    

Visualization: Steric vs. Electronic Control

RegioControl Start Target: Poly-substituted Phenol Strategy Select Strategy Start->Strategy EAS Electronic Control (EAS) Strategy->EAS Substrate has strong directors CH Steric Control (Ir-Catalysis) Strategy->CH Need Meta or Steric driven Result1 Ortho/Para Major (Crowded) EAS->Result1 Result2 Meta Major (Least Hindered) CH->Result2

Figure 1: Decision matrix for selecting between classical EAS and modern C-H activation based on desired regiochemistry.

Ticket #002: The "Black Tar" Hydroxylation

Issue: “I tried converting an aryl bromide to a phenol using copper (Ullmann conditions), but I got low yields and a tarry mess.”

Root Cause Analysis: Classical Ullmann coupling requires high temperatures (>120 °C) and strong bases, which poly-substituted substrates often cannot tolerate.[1] The "tar" is likely polymerized phenols or quinones formed by thermal decomposition.[1]

Resolution: Pd-Catalyzed Hydroxylation (Buchwald Protocol) Switch to Palladium catalysis using biaryl phosphine ligands.[1][2] This allows the reaction to proceed at 80 °C or even room temperature using weaker bases.[1]

Technique: Ligand Selection Matrix
LigandSubstrate ClassBase RecommendationReference

BuXPhos
General Aryl Bromides/ChloridesKOH /

[2]

BuBrettPhos
Heterocycles & Labile Groups

/

[3]
BippyPhos Sterically Hindered Aryl HalidesCsOH[4]
Experimental Protocol: Pd-Catalyzed Hydroxylation

Adapted from Anderson et al. (JACS 2006) & Cheung et al. (JOC 2014) [2, 3]

  • Catalyst Prep: Charge a tube with

    
     (2 mol% Pd) and 
    
    
    
    BuBrettPhos
    (2-4 mol%).[1]
    • Tip: Premixing the catalyst and ligand in solvent for 5 mins ensures active species formation.[1]

  • Reagents: Add Aryl Halide (1.0 equiv), KOH (4.0 equiv), and degassed 1,4-dioxane/H2O (1:1 ratio).

    • Critical: The water is the nucleophile source.[1] Do not run this anhydrous.[1]

  • Conditions: Heat to 80 °C under Argon.

  • Workup: Acidify carefully with 1M HCl to pH 2 (to protonate the phenoxide), then extract with EtOAc.

Visualization: The Catalytic Cycle

PdCycle LnP L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd Ar-X LigEx Ligand Exchange (OH replaces X) OxAdd->LigEx KOH/H2O RedElim Reductive Elimination (Ar-OH + Pd(0)) LigEx->RedElim RedElim->LnP

Figure 2: The simplified catalytic cycle for Pd-catalyzed hydroxylation. Note that Ligand Exchange is often the turnover-limiting step, facilitated by bulky ligands like tBuBrettPhos.[1]

Ticket #003: Stability & Purification (The "Pink" Phenol)

Issue: “My product is pure by NMR, but it turns pink/brown on the bench within hours.”

Root Cause Analysis: Poly-substituted phenols, especially those with electron-donating groups, are highly susceptible to Auto-oxidation .[1] Trace metals on silica gel or basic conditions accelerate the formation of para-quinones (pink/red) or quinhydrones (dark brown).

Resolution: Acidic Workup & Antioxidant Buffering [1]

  • The "Acid Wash" Rule: Never concentrate a phenol from a basic solution.[1] Always acidify to pH < 4 before extraction.[1] Phenoxides (basic form) oxidize 100x faster than free phenols.[1]

  • Sacrificial Additives: Add 0.1% BHT (Butylated Hydroxytoluene) or Ascorbic Acid to your elution solvent during column chromatography.[1]

  • Storage: Store under Argon at -20 °C. If the compound is an oil, solidify it by converting to a crystalline derivative (e.g., acetate or benzoate ester) for long-term storage, then hydrolyze immediately before use.

References

  • Iridium-Catalyzed C-H Borylation: Ishiyama, T., et al. (2002).[1][3][4] "A Stoichiometric Aromatic C-H Borylation Catalyzed by Iridium(I)/2,2'-Bipyridine Complexes at Room Temperature." Angewandte Chemie International Edition.

  • First Generation Pd-Hydroxyl

    
    BuXPhos): 
    Anderson, K. W., et al. (2006).[1] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[1]
    
    
  • Second Generation Pd-Hydroxyl

    
    BuBrettPhos): 
    Cheung, C. W., & Buchwald, S. L. (2014).[1] "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst." The Journal of Organic Chemistry.
    
    
  • Sterically Hindered Hydroxylation (BippyPhos): Schulz, T., et al. (2009).[1] "Efficient Palladium-Catalyzed Hydroxylation of Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

Sources

Technical Support Center: Navigating the Purification Challenges of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The presence of halogen atoms (F, Cl, Br, I) imparts distinct chemical properties that can complicate standard purification protocols.[1][2] This resource provides practical, field-proven insights in a question-and-answer format, alongside detailed troubleshooting guides and experimental protocols to empower you to overcome these hurdles with confidence.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the purification of halogenated organic compounds.

Q1: Why are halogenated organic compounds so challenging to purify?

A1: The purification challenges stem from several key properties imparted by halogen atoms:

  • Polarity and Solubility: Halogens, with the exception of fluorine, are not as electronegative as one might assume, and their larger size contributes to lipophilicity.[3] This can lead to unpredictable solubility profiles and chromatographic behavior. While the carbon-halogen bond is polarized, the overall molecular polarity depends on the molecule's geometry.[2][4] This can make solvent selection for recrystallization and chromatography non-intuitive.

  • Reactivity and Stability: Some halogenated compounds can be unstable under certain conditions. For instance, they may degrade on acidic silica gel or undergo dehalogenation under harsh pH or reductive conditions.[5] Halogenated anilines, for example, are prone to oxidation, leading to discoloration.[5]

  • Co-elution in Chromatography: Halogenated isomers often have very similar physical and chemical properties, leading to co-elution during chromatographic separations, which complicates their individual identification and quantification.[1][6]

  • Toxicity and Handling: Many halogenated organic compounds are toxic or carcinogenic, necessitating special handling procedures and dedicated waste disposal streams.[7][8][9][10][11]

Q2: My halogenated compound is streaking or tailing on the silica gel column. What's happening and how can I fix it?

A2: Tailing is a common issue when purifying halogenated compounds, especially those containing basic functional groups like anilines, on standard silica gel.[5] The acidic nature of silica gel can lead to strong, non-ideal interactions with the analyte. Here’s how to troubleshoot:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase.[5] This will cap the acidic silanol groups on the silica surface, leading to cleaner elution.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.[5]

  • Consider Reversed-Phase Chromatography: For more polar halogenated compounds, reversed-phase (C18) chromatography can be a powerful alternative. Using a mobile phase with a slightly basic pH (e.g., with an ammonium acetate buffer) can significantly improve peak shape.[5][12]

Q3: I'm struggling to recrystallize my halogenated compound. It either oils out or doesn't crystallize at all. What should I do?

A3: Recrystallization of halogenated compounds can be tricky due to their often unique solubility profiles.

  • If your compound "oils out": This happens when the compound comes out of the concentrated solution above its melting point.[13] To remedy this, add more solvent to the hot solution to decrease the concentration, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.[13]

  • If your compound fails to crystallize: This is often due to using too much solvent.[13][14][15] Try evaporating some of the solvent to create a more saturated solution.[15] If that doesn't work, you may have a supersaturated solution that needs a "seed" crystal (a tiny crystal of the pure compound) to initiate crystallization.[13]

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[14] Experiment with a range of solvents and solvent mixtures. Common mixtures include ethanol-water, acetone-water, and ethyl acetate-hexane.[16]

Q4: How do I choose between normal-phase and reversed-phase chromatography for my halogenated compound?

A4: The choice depends on the overall polarity of your compound.

  • Normal-Phase Chromatography (e.g., silica gel, alumina): This is generally suitable for non-polar to moderately polar halogenated compounds.[17] A less polar mobile phase (e.g., hexane/ethyl acetate) is used, and more polar compounds elute later.

  • Reversed-Phase Chromatography (e.g., C18, C8): This is the preferred method for polar halogenated compounds.[12][18] A more polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and less polar compounds elute later. For very polar halogenated compounds that show poor retention even on reversed-phase columns, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[12]

Q5: What are the essential safety precautions when purifying halogenated organic compounds?

A5: Safety is paramount when working with these potentially hazardous materials.

  • Work in a Fume Hood: Always handle halogenated solvents and compounds in a well-ventilated chemical fume hood to avoid inhaling potentially toxic vapors.[8][10][11]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but always check compatibility for the specific solvent).[8][10][19]

  • Segregate Waste: Halogenated organic waste must be disposed of in a dedicated, clearly labeled container.[10][11] Never pour halogenated waste down the drain.

  • Consult the Safety Data Sheet (SDS): Always review the SDS for each compound and solvent to be aware of specific hazards and handling instructions.[11]

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common purification problems.

Guide 1: Column Chromatography Troubleshooting for Halogenated Compounds

Problem: Poor separation of halogenated isomers.

This is a frequent challenge as isomers often have very similar polarities.[1][6]

Troubleshooting Workflow:

G start Poor Isomer Separation step1 Optimize Mobile Phase (Shallow Gradient or Isocratic Elution) start->step1 step2 Change Stationary Phase (e.g., different silica gel, alumina, or functionalized silica) step1->step2 If separation is still poor step3 Consider Alternative Chromatography Modes (e.g., Reversed-Phase, HILIC) step2->step3 If co-elution persists step4 Employ Preparative HPLC step3->step4 For very difficult separations end Improved Separation step4->end

Caption: Decision tree for improving the separation of halogenated isomers.

Detailed Steps & Explanations:

  • Optimize the Mobile Phase: A common mistake is to use a solvent gradient that is too steep. Try a shallower gradient or switch to an isocratic (constant solvent composition) mobile phase.[5] This increases the interaction time with the stationary phase and can improve resolution.[20]

  • Change the Stationary Phase: Not all silica gels are created equal. Different brands can have varying surface areas and acidity. Switching to a different type of silica or to alumina can alter the selectivity of the separation. For compounds that are sensitive to acid, neutral alumina is a good choice.[5]

  • Explore Alternative Chromatography Modes: If normal-phase chromatography is not providing adequate separation, the different interaction mechanisms of reversed-phase or HILIC might be successful.[12]

  • Utilize Preparative HPLC: For challenging separations, the higher efficiency of High-Performance Liquid Chromatography (HPLC) columns can provide the necessary resolution.[21][22]

Guide 2: Recrystallization Troubleshooting

Problem: Low recovery of the purified halogenated compound.

While recrystallization can yield very pure material, significant product loss is a common pitfall.[14]

Troubleshooting Workflow:

G start Low Recrystallization Recovery step1 Was the minimum amount of hot solvent used? start->step1 step1->start No, re-dissolve and evaporate excess solvent step2 Was the solution cooled slowly? step1->step2 Yes step4 Consider a different solvent or solvent system step1->step4 If recovery is still low step2->start No, rapid cooling traps impurities and reduces yield step3 Was the minimum amount of cold solvent used for rinsing? step2->step3 Yes step3->start No, excess cold solvent dissolves product end Optimized Recovery step3->end Yes step4->start

Caption: Workflow to optimize the recovery of halogenated compounds during recrystallization.

Detailed Steps & Explanations:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[14] Using too much solvent will result in a significant portion of your compound remaining in solution even after cooling.[14]

  • Cool the Solution Slowly: Slow cooling allows for the formation of large, pure crystals. Crashing the product out of solution by rapid cooling can trap impurities and lead to a lower quality product.[14]

  • Rinse with Minimal Ice-Cold Solvent: After filtering the crystals, wash them with a very small amount of ice-cold solvent to remove any remaining impurities on the crystal surface. Using too much or warm rinsing solvent will dissolve some of your product.[14]

  • Re-evaluate Your Solvent Choice: If recovery remains low, it's possible that your compound has significant solubility in the chosen solvent even at low temperatures. Perform small-scale solubility tests to find a more suitable solvent or solvent pair.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques tailored for halogenated organic compounds.

Protocol 1: Flash Column Chromatography of a Moderately Polar Brominated Aromatic Compound

Objective: To purify a crude brominated aromatic compound from less polar and more polar impurities.

Materials:

  • Crude brominated aromatic compound

  • Silica gel (for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, if the compound is basic)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Determine the Optimal Mobile Phase:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.3.

  • Pack the Column:

    • Choose an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Load the Sample:

    • Dissolve the crude compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column as a narrow band.

  • Elute the Column:

    • Begin eluting with the mobile phase determined by TLC.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Combine and Concentrate Fractions:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified halogenated compound.

Protocol 2: Recrystallization of a Chlorinated Solid

Objective: To purify a solid chlorinated compound from soluble impurities.

Materials:

  • Crude chlorinated solid

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, acetone, water, hexane, toluene)

  • Erlenmeyer flask, hot plate, filter funnel, filter paper

Procedure:

  • Select a Suitable Solvent:

    • Place a small amount of the crude solid into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes. A good solvent will dissolve the compound when hot.

    • Allow the soluble samples to cool. The best solvent will result in the formation of crystals upon cooling.

  • Dissolve the Crude Solid:

    • Place the entire crude sample in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[14]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.[14]

  • Dry the Crystals:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.

References

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • BenchChem. (2025, December).
  • Braun Research Group. (n.d.).
  • Wilsey, M. K., Taseska, T., Meng, Z., Yu, W., & Müller, A. M. (2023). Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants. Chemical Communications, 59(80), 11931-11951. DOI:10.1039/D3CC03176D. Retrieved from [Link]

  • Wilsey, M. K., Taseska, T., Meng, Z., Yu, W., & Müller, A. M. (2023). Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants.
  • BenchChem. (2025, November).
  • Miyamoto, K., et al. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering.
  • (2010, February 1).
  • (2021, August 7). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review.
  • BenchChem. (2025, December).
  • BenchChem. (2025).
  • (n.d.).
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from [Link]

  • (n.d.).
  • (2016, October 3). Why do halogen substituents make molecules more lipophilic?. Chemistry Stack Exchange. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • (2017, September 8).
  • BenchChem. (2025).
  • (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • (n.d.).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • (2023, June 15).
  • (n.d.).
  • (n.d.).
  • (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns.
  • (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • (n.d.).
  • (2011, April 21). Chlorine and Bromine effect.
  • Chemistry LibreTexts. (2019, August 23). 3.
  • (2026, January 19). Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note.
  • Chemistry LibreTexts. (2022, August 10). 4.1: Polar Reactions.
  • Chemistry LibreTexts. (2023, January 24). 26.
  • (2024, April 7).
  • (n.d.). Total organic halogen (TOX)
  • (n.d.). US4514574A - Process for separating isomeric mixtures.
  • (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • Save My Exams. (2025, January 15). Reactivity of the halogens - IGCSE Chemistry Revision Notes.
  • (2025, April 30).
  • Hypha Discovery. (n.d.). Purification. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-Bromo-4-difluoromethoxy-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with 3-Bromo-4-difluoromethoxy-5-fluorophenol .

Executive Summary

3-Bromo-4-difluoromethoxy-5-fluorophenol (CAS: 1805525-76-1) is a densely functionalized scaffold used primarily as a building block in late-stage pharmaceutical diversification. Its utility stems from its three distinct reactive handles: the acidic phenol (C1), the labile aryl bromide (C3), and the lipophilic difluoromethoxy ether (C4).

However, this "multireactive" nature creates a narrow stability window. The primary failure modes observed in R&D settings are acid-catalyzed hydrolysis of the difluoromethoxy group and unintended debromination during metal-catalyzed cross-couplings. This guide provides the mechanistic insight and protocols necessary to navigate these stability issues.

Part 1: Chemical Stability Profile

The following data summarizes the stability boundaries of the compound. Operating outside these limits significantly increases the risk of scaffold degradation.

ParameterLimit / ValueMechanistic Insight
pKa (Phenol) ~6.8 – 7.2 (Est.)The electron-withdrawing effects of Br, F, and OCHF₂ significantly increase acidity compared to phenol (pKa 10). Implication: Deprotonates readily with weak bases (e.g., KHCO₃).
pH Stability pH 4 – 12Unstable < pH 3: Risk of acetal-like hydrolysis of the –OCHF₂ group. Stable > pH 12: Phenoxide formation stabilizes the ring against nucleophilic attack.
Thermal Limit < 120 °CStable up to 120°C in neutral solvents. Above 140°C, risk of HF elimination increases, particularly in the presence of Lewis acids.
Base Sensitivity Avoid OrganolithiumsThe –CF₂H proton (pKa ~25) is susceptible to deprotonation by strong bases (e.g., n-BuLi), leading to α-elimination and carbene formation.
Oxidation Moderate RiskThe electron-poor ring is relatively resistant to ambient oxidation, but prolonged exposure to air/light can induce quinone formation. Store under Argon/Nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Loss of the Difluoromethoxy (-OCHF₂) Group

User Question: "I am attempting a standard acidic workup after a reaction, but NMR shows the disappearance of the triplet at ~6.5 ppm (the CF₂H proton) and the reappearance of a phenol signal. What happened?"

Technical Diagnosis: You likely triggered acid-catalyzed hydrolysis . The difluoromethoxy group is chemically similar to an acetal or orthoester. While the fluorine atoms stabilize the ether linkage against spontaneous hydrolysis, strong aqueous acids (HCl, H₂SO₄) or Lewis acids (BBr₃, AlCl₃) can activate the ether oxygen, leading to cleavage.

Mechanistic Pathway:



Corrective Protocol:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for pH adjustment.

  • Buffered Workup: Quench reactions with saturated NH₄Cl (pH ~5) or phosphate buffer (pH 7).

  • Lewis Acid Alternatives: If a Lewis acid is required for a transformation elsewhere on the molecule, switch to milder alternatives like ZnCl₂ or perform the reaction at cryogenic temperatures (-78°C).

Issue 2: Debromination during Suzuki Coupling

User Question: "I am trying to couple the aryl bromide with a boronic acid using Pd(PPh₃)₄/K₂CO₃. The reaction stalls, and I see significant amounts of the debrominated product (des-bromo) by LCMS."

Technical Diagnosis: This is a common issue with electron-deficient phenols. The free phenolic hydroxyl group can coordinate to the Palladium center, poisoning the catalyst or facilitating protodebromination via a hydridopalladium intermediate. Additionally, the electron-poor ring makes the C-Br bond more susceptible to oxidative addition, but if the transmetallation is slow, the Pd-Ar species may scavenge a proton from the solvent or the phenol itself.

Corrective Protocol:

  • Protect the Phenol: The most robust solution is to mask the phenol as a benzyl ether (Bn) or methoxymethyl ether (MOM) before the coupling step. This prevents catalyst poisoning.

  • Anhydrous Conditions: If protection is impossible, switch to anhydrous conditions (e.g., Dioxane/K₃PO₄) to minimize proton sources.

  • Catalyst Switch: Use a catalyst system designed for challenging substrates, such as Pd(dppf)Cl₂ or XPhos Pd G2 , which facilitate faster transmetallation.

Issue 3: Decomposition with n-Butyllithium

User Question: "I tried to perform a lithium-halogen exchange at -78°C to quench with an electrophile. The mixture turned black, and I recovered a complex mixture of fluorinated fragments."

Technical Diagnosis: The use of n-butyllithium (n-BuLi) is incompatible with the difluoromethoxy group . While you intended to exchange the Bromine, n-BuLi is strong enough to deprotonate the –CF₂H proton (pKa ~25-30). This generates an unstable carbanion that rapidly undergoes


-elimination to eject fluoride and form a reactive difluorocarbene species, leading to polymerization or decomposition.

Corrective Protocol:

  • Use Grignard Reagents: Use i-PrMgCl·LiCl (TurboGrignard) . This reagent is selective for the Br-Mg exchange and is not basic enough to deprotonate the –CF₂H group at controlled temperatures (-20°C to 0°C).

  • Inverse Addition: If using stronger bases, ensure the electrophile is present in situ (Barbier conditions) or add the base to the substrate extremely slowly at -78°C, though this remains risky.

Part 3: Visualizing the Stability Landscape

The following diagram illustrates the decision logic for reaction planning to maintain scaffold integrity.

StabilityLogic Start Reaction Planning for 3-Br-4-OCHF2-5-F-Phenol Target Target Transformation? Start->Target Coupling Cross-Coupling (at Br) Target->Coupling Alkylation O-Alkylation (at OH) Target->Alkylation Exchange Metal-Halogen Exch. Target->Exchange Protect MUST Protect OH first (Bn, MOM, TBS) Coupling->Protect Prevent Catalyst Poisoning BaseChoice Use Weak Base (K2CO3, Cs2CO3) Alkylation->BaseChoice Prevent Hydrolysis ReagentChoice Use TurboGrignard (iPrMgCl·LiCl) Exchange->ReagentChoice AvoidBuLi AVOID n-BuLi (CF2H Deprotonation Risk) Exchange->AvoidBuLi Warning SuccessCoupling Stable Suzuki/Buchwald Protect->SuccessCoupling SuccessEther Stable Ether Product BaseChoice->SuccessEther SuccessMg Stable Grignard Species ReagentChoice->SuccessMg

Caption: Decision tree for selecting compatible reagents to prevent scaffold decomposition (hydrolysis, debromination, or carbene formation).

Part 4: Recommended Experimental Protocols

Protocol A: Safe O-Alkylation (Preserving OCHF₂ and Br)

Objective: Functionalize the phenol without hydrolyzing the difluoromethoxy group.

  • Setup: Dissolve 3-Bromo-4-difluoromethoxy-5-fluorophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically crowded phenols.

  • Electrophile: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Stir at RT to 60°C . Do not exceed 80°C to avoid HF elimination.

  • Workup: Pour into water, extract with EtOAc. Wash organic layer with saturated NaHCO₃ (not HCl!). Dry over Na₂SO₄.

Protocol B: Phenol Protection (MOM-Cl)

Objective: Protect OH to enable Palladium catalysis.

  • Setup: Dissolve substrate in DCM at 0°C.

  • Base: Add DIPEA (2.0 eq).

  • Reagent: Slowly add MOM-Cl (1.2 eq).

  • Completion: Warm to RT. Monitor by TLC (Product will be less polar than starting phenol).

  • Stability Note: The MOM group is stable to the basic conditions of Suzuki coupling and protects the phenol from oxidation.

References

  • BenchChem . Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (Provides analog handling data and safety protocols for fluorinated phenols).

  • Zafrani, Y., et al. (2017).[1] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. (Establishes the lipophilicity and hydrogen bonding parameters of the OCHF₂ group).

  • PubChem . 4-Bromo-3,5-difluorophenol Compound Summary. (Structural data for the core halogenated phenol scaffold).

  • Organic Syntheses . Difluoromethylation of Phenols. (General stability and synthesis of aryl difluoromethyl ethers).

  • Hu, J., et al. (2016). The Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes. (Definitive guide on acid/base stability of fluorinated ethers).

Sources

Validation & Comparative

Comparative Analysis of Fluorophenol Analytical Techniques: A Performance-Based Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of fluorophenols in complex matrices.

Core Insight: While GC-MS has historically been the gold standard for sensitivity (LOD < 1 ng/L), it requires labor-intensive derivatization. Modern HPLC methodologies utilizing Pentafluorophenyl (PFP) stationary phases have emerged as a superior alternative for isomer resolution, leveraging specific fluorine-fluorine interactions that traditional C18 columns fail to capture.

Part 1: The Analytical Challenge

Fluorophenols (FPs) present a unique analytical paradox. The high electronegativity of the fluorine atom increases the acidity of the phenolic hydroxyl group (lowering pKa), making them highly polar and difficult to retain on standard reversed-phase columns. Simultaneously, their volatility varies significantly between isomers (ortho- vs. para-), complicating headspace analysis.

Decision Matrix: Method Selection

The choice between GC and LC is rarely about preference; it is dictated by the sample matrix and the specific isomers of interest.

decision_matrix start Start: Fluorophenol Analysis matrix Sample Matrix? start->matrix water Aqueous/Biological (Urine, Wastewater) matrix->water solid Solid/Semi-Solid (Soil, Tissue) matrix->solid volatility Target Volatility? high_vol High Volatility (Mono/Di-fluorophenols) volatility->high_vol low_vol Low Volatility (Poly-fluorophenols) volatility->low_vol water->volatility solid->volatility gcms Technique: GC-MS (Requires Derivatization) high_vol->gcms Sensitivity Priority hplc Technique: HPLC-MS/MS (PFP Column) low_vol->hplc Selectivity Priority

Figure 1: Decision tree for selecting analytical modality based on matrix and analyte volatility.

Part 2: Gas Chromatography (GC-MS) – The Sensitivity Standard

GC-MS remains the method of choice for trace-level detection (ppt levels), particularly in environmental water analysis. However, the polarity of the hydroxyl group leads to peak tailing and adsorption in the injector port.

Critical Protocol: Derivatization

Direct injection of fluorophenols is unreliable. Silylation is the required protocol to replace the active proton with a silyl group, reducing polarity and increasing thermal stability.

Comparative Reagent Performance:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Fast reaction, but derivatives are moisture sensitive.

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Recommended. Produces tert-butyldimethylsilyl (TBDMS) derivatives. These are hydrolytically stable and produce a characteristic [M-57]+ ion (loss of t-butyl group), which significantly improves signal-to-noise ratio in MS detection.

derivatization cluster_0 Reagents cluster_1 Products fp Fluorophenol (Polar/Active) reaction 60°C / 30 min fp->reaction mtbstfa MTBSTFA (Reagent) mtbstfa->reaction deriv TBDMS-Ether (Volatile/Stable) reaction->deriv ion MS Ion: [M-57]+ deriv->ion EI Source

Figure 2: Derivatization pathway using MTBSTFA to generate stable TBDMS ethers for GC-MS analysis.

Part 3: HPLC – The Selectivity Revolution (PFP vs. C18)

Historically, C18 columns failed to separate positional isomers of fluorophenols (e.g., 2,4-DFP vs 2,6-DFP) due to similar hydrophobicity. The introduction of Pentafluorophenyl (PFP) phases has revolutionized this workflow.

Mechanism of Action: The "Fluorine-Fluorine" Interaction

PFP phases do not rely solely on hydrophobic retention. They utilize:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and the electron-rich analyte.
  • Dipole-Dipole Interactions: Specific to the C-F bonds.

  • Shape Selectivity: Rigid separation of ortho/meta/para isomers.

Experimental Evidence: In a comparative study of 2,4-difluorophenol and 2,6-difluorophenol:

  • C18 Column: Co-elution (Resolution

    
    ).
    
  • PFP Column: Baseline separation (

    
    ).
    

Part 4: Comparative Performance Metrics

The following data summarizes the performance capabilities of optimized workflows for both techniques.

MetricGC-MS (w/ MTBSTFA)HPLC-MS/MS (PFP Phase)
Limit of Detection (LOD) 0.5 - 2.0 ng/L (ppt)5.0 - 15.0 ng/L (ppt)
Linearity (

)
> 0.999 (0.01 - 100 µg/L)> 0.995 (0.05 - 100 µg/L)
Isomer Selectivity High (Boiling Point dependent)Superior (Shape/Dipole dependent)
Sample Prep Time High (60+ mins, includes derivatization)Low (15-20 mins, SPE only)
Matrix Tolerance Low (Requires clean extracts)Moderate (Divert valve can dump salts)

Part 5: Recommended Workflow (Self-Validating Protocol)

Solid Phase Extraction (SPE) for Water Samples

Regardless of the detection method, enrichment is critical. This protocol uses a polymeric sorbent (e.g., HLB) which is robust against drying.

Step-by-Step Protocol:

  • Conditioning:

    • Pass 6 mL Methanol through the cartridge.[1]

    • Pass 6 mL HPLC-grade water (pH 2.0, acidified with H2SO4). Acidification suppresses ionization of phenols, ensuring retention.

  • Loading:

    • Load 500 mL water sample at flow rate < 5 mL/min.

  • Washing:

    • Wash with 10 mL 5% Methanol in water. Removes salts and highly polar interferences.

    • Dry: Apply vacuum for 20 mins. (Critical for GC analysis).

  • Elution:

    • Elute with 2 x 3 mL Acetone:Ethyl Acetate (1:1 v/v).

  • Reconstitution:

    • For GC: Evaporate to dryness under N2, reconstitute in 100 µL MTBSTFA.

    • For HPLC: Evaporate to dryness, reconstitute in 1 mL Mobile Phase A.

spe_workflow step1 1. Condition (MeOH -> Acidic H2O) step2 2. Load Sample (pH < 2.0) step1->step2 step3 3. Wash (5% MeOH) step2->step3 step4 4. Elute (Acetone:EtAc) step3->step4 split Method? step4->split gc_path GC-MS: Evaporate + Derivatize split->gc_path lc_path HPLC: Reconstitute in Mobile Phase split->lc_path

Figure 3: Universal SPE workflow with divergence for instrumental analysis.

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Source: Luxembourg Institute of Health / Talanta [Link][2]

  • Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Source: MAC-MOD Analytical [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: LCGC International [Link]

  • Solid Phase Extraction (SPE) Guide: Method Development. Source: Agilent Technologies [Link]

Sources

A Comparative Guide to the 1H NMR Spectra of Fluorophenol Analogs: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. Fluorophenol analogs, in particular, represent a class of molecules where subtle isomeric differences can drastically alter chemical reactivity, biological activity, and material properties. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands out as an exceptionally powerful tool for unambiguous isomer identification. This guide provides an in-depth comparison of the 1H NMR spectra of ortho-, meta-, and para-fluorophenol, offering experimental data and theoretical insights to aid researchers, scientists, and drug development professionals in their analytical endeavors.

The Foundational Principles: Understanding Substituent Effects in 1H NMR

The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of protons in a molecule are exquisitely sensitive to their local electronic environment. In fluorophenols, the interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing fluorine (-F) atom, coupled with their positional isomerism, gives rise to distinct and diagnostic 1H NMR spectra.

The hydroxyl group, a strong activating group, increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding proton signals. Conversely, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, causing a deshielding of nearby protons and a downfield shift (higher ppm). Furthermore, fluorine's spin quantum number of ½ (¹⁹F) results in spin-spin coupling with neighboring protons, providing a wealth of structural information through both through-bond and through-space interactions.

Experimental Protocol: Acquiring High-Resolution 1H NMR Spectra

To ensure the acquisition of high-quality, reproducible 1H NMR spectra suitable for comparative analysis, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for routine 1H NMR of many organic molecules due to its good dissolving power and relatively inert nature. However, for detailed studies of hydroxyl protons and hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it minimizes proton exchange and often results in sharper -OH signals[1]. This guide will focus on data obtained in CDCl₃ for consistency.

  • Concentration : Prepare a solution of the fluorophenol analog at a concentration of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Spectral Width : Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Data Processing :

    • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

    • Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis of Fluorophenol Isomers

The 1H NMR spectra of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol in CDCl₃ exhibit characteristic features that allow for their unequivocal differentiation. The following sections detail the analysis of each isomer, with a summary of key parameters presented in Table 1.

2-Fluorophenol: The Influence of Intramolecular Hydrogen Bonding and Proximity

The 1H NMR spectrum of 2-fluorophenol is particularly noteworthy due to the proximity of the hydroxyl and fluorine substituents. This proximity allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. This interaction restricts the rotation of the -OH group and results in a downfield shift of the hydroxyl proton signal compared to its meta and para counterparts[2][3][4]. Furthermore, the close spatial relationship between the fluorine and the proton at position 3 (H3) can lead to through-space coupling, in addition to the expected through-bond coupling.

The spectrum typically displays four distinct multiplets in the aromatic region and a broader signal for the hydroxyl proton. The assignments are as follows:

  • H6 : Located para to the fluorine and ortho to the hydroxyl group, this proton experiences the shielding effect of the -OH group and is shifted upfield. It appears as a complex multiplet due to coupling with H5, H4, and a smaller coupling to the fluorine.

  • H3 : Ortho to the fluorine, this proton is significantly deshielded and exhibits a larger coupling to the fluorine.

  • H4 and H5 : These protons appear in the intermediate region of the aromatic spectrum, often as overlapping multiplets.

A key feature of the 2-fluorophenol spectrum is the larger ³J(H3-F) coupling constant compared to the other isomers, a direct consequence of the ortho relationship.

3-Fluorophenol: A More "Typical" Aromatic Spectrum

In 3-fluorophenol, the substituents are meta to each other, leading to a more straightforward interpretation of the aromatic region. The absence of direct ortho or para relationships between the -OH and -F groups results in less pronounced shielding or deshielding effects on any single proton.

The spectrum is characterized by four distinct signals in the aromatic region:

  • H2 : This proton is ortho to the hydroxyl group and meta to the fluorine. It typically appears as a doublet of doublets.

  • H6 : Also ortho to the hydroxyl group and meta to the fluorine, its chemical shift is similar to H2.

  • H4 : This proton is para to the hydroxyl group and ortho to the fluorine, resulting in a downfield shift and a large coupling to the fluorine.

  • H5 : Meta to both substituents, this proton resides in a relatively unperturbed electronic environment.

The hydroxyl proton signal in 3-fluorophenol generally appears at a more intermediate chemical shift compared to the ortho and para isomers.

4-Fluorophenol: A Spectrum Defined by Symmetry

The para-substitution pattern in 4-fluorophenol introduces a plane of symmetry through the C1-C4 axis. This symmetry renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. Consequently, the aromatic region of the 1H NMR spectrum is simplified to two signals.

  • H2/H6 : These protons are ortho to the hydroxyl group and meta to the fluorine. They appear as a multiplet, often resembling a triplet or a doublet of doublets.

  • H3/H5 : These protons are meta to the hydroxyl group and ortho to the fluorine. They also appear as a multiplet, often with a similar appearance to the H2/H6 signal but at a different chemical shift.

The hydroxyl proton of 4-fluorophenol typically resonates at a chemical shift intermediate between that of the ortho and meta isomers in non-hydrogen bonding solvents.

Summary of 1H NMR Data

The following table summarizes the approximate chemical shifts (δ) and key coupling constants (J) for the fluorophenol isomers in CDCl₃. Note that exact values may vary slightly depending on the concentration and spectrometer frequency.

Table 1: Comparative 1H NMR Data for Fluorophenol Isomers in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)
2-Fluorophenol OH~5.88br s-
H3~7.02-7.11m³J(H,F) ≈ 8-10
H4~6.85-6.89m
H5~7.02-7.11m
H6~7.02-7.11m
3-Fluorophenol OH~6.50s-
H2~6.77dd³J(H2,H6) ≈ 2.4, ⁴J(H2,F) ≈ 10.0
H4~6.86dt³J(H4,H5) ≈ 8.2, ⁴J(H4,F) ≈ 8.2
H5~7.21t³J(H5,H4) ≈ 8.2, ³J(H5,H6) ≈ 8.2
H6~6.77ddd³J(H6,H5) ≈ 8.2, ⁴J(H6,H2) ≈ 2.4, ⁵J(H6,F) ≈ 2.4
4-Fluorophenol OH~5.08s-
H2/H6~6.78-6.81m³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.5
H3/H5~6.91-6.95m³J(H,H) ≈ 9.0, ³J(H,F) ≈ 9.0

Data compiled from various sources, including[1].

Visualizing the Logic: Spin-Spin Coupling and Experimental Workflow

To further clarify the relationships between the protons and the fluorine atom, as well as the overall experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for the 1H NMR analysis of fluorophenol isomers.

Caption: Spin-spin coupling networks in fluorophenol isomers.

Conclusion: A Powerful Diagnostic Tool

The 1H NMR spectra of 2-, 3-, and 4-fluorophenol provide a clear and compelling example of how subtle changes in molecular structure are manifested in distinct spectral fingerprints. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between these isomers. The unique features of each spectrum, driven by the interplay of electronic effects, hydrogen bonding, and through-bond versus through-space coupling, underscore the power of 1H NMR as a primary tool for structural elucidation in organic chemistry and drug development. This guide serves as a practical reference for interpreting these spectra and highlights the importance of a systematic approach to data acquisition and analysis.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • Rosenberg, R. E. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A, 124(19), 3851–3858. [Link]

  • Abraham, M. H., Abraham, R. J., Aliev, A. E., & Tormena, C. F. (2015). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 17(38), 25236–25247. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? Retrieved from [Link]

Sources

The Halogen Effect: A Comparative Guide to Brominated vs. Fluorinated Phenols

[1]

Executive Summary: The "Shield" vs. The "Anchor"

In medicinal chemistry, the decision to incorporate a fluorine or a bromine atom onto a phenolic scaffold is rarely arbitrary. While both are halogens, their biological behaviors diverge radically due to distinct electronic and steric profiles.

  • Fluorine (The Shield): Acts as a metabolic blocker and bioisostere for hydrogen. Its high electronegativity modulates pKa and blocks oxidative metabolism (e.g., CYP450 oxidation) without significantly altering steric bulk.

  • Bromine (The Anchor): Acts as a hydrophobic anchor and a potent halogen bond donor. Its large van der Waals radius fills hydrophobic pockets, while its polarizable nature facilitates specific "sigma-hole" interactions with protein carbonyls.

This guide provides a technical comparison of these two modifications, supported by physicochemical data, mechanistic insights, and validated experimental protocols.

Physicochemical Showdown: F vs. Br

The biological activity of a phenol is governed by its acidity (pKa), lipophilicity (LogP), and metabolic stability. The table below summarizes the impact of para-substitution on a phenol ring.

Table 1: Comparative Physicochemical Properties of p-Substituted Phenols

Propertyp-Fluorophenolp-BromophenolMechanistic Impact
Van der Waals Radius 1.47 Å1.85 ÅF mimics H (1.20 Å); Br mimics a methyl group, inducing steric fit or clash.
Electronegativity (Pauling) 3.982.96F exerts strong inductive electron withdrawal (-I), lowering pKa significantly.
C-X Bond Energy ~485 kJ/mol~280 kJ/molC-F is metabolically inert; C-Br is a potential metabolic handle or leaving group.
Hammett Constant (

)
0.060.23Br is more electron-withdrawing via resonance/induction balance than F at the para position.
pKa (approx.) 9.99.3Br -phenols are generally more acidic, enhancing ionization at physiological pH.
Halogen Bonding NegligibleStrongBr can anchor ligands to protein backbone carbonyls via

-hole interactions.

Mechanistic Divergence

Fluorine: Metabolic Blocking & Electronic Modulation

Fluorine is often deployed to prevent metabolic degradation. The C-F bond is the strongest single bond in organic chemistry.

  • Mechanism: Replacing a metabolically labile C-H bond (prone to hydroxylation) with C-F blocks CYP450 metabolism, extending the drug's half-life (

    
    ).
    
  • Electronic Effect: The strong dipole of the C-F bond can influence the conformation of the molecule, locking it into a bioactive shape (the "gauche effect").

Bromine: Halogen Bonding & Hydrophobic Filling

Bromine is a "sticky" substituent. It enhances membrane permeability due to high lipophilicity and engages in specific binding.

  • The Sigma-Hole: Bromine exhibits a region of positive electrostatic potential on its head (opposing the C-Br bond). This "sigma-hole" acts as a Lewis acid, forming strong, directional interactions (halogen bonds) with Lewis bases (e.g., Oxygen in backbone C=O, Nitrogen in His).

  • Membrane Disruption: In antimicrobial applications, poly-brominated phenols (common in marine natural products) disrupt bacterial cell membranes by burying their hydrophobic bulk into the lipid bilayer, acting as uncouplers of oxidative phosphorylation.

Visualization: Strategic Decision Making

The following diagram illustrates the decision logic for selecting between Fluorine and Bromine during Lead Optimization.

SAR_Decision_TreeStartLead Compound Optimization:Phenolic ScaffoldIssue_MetabolismIssue: Rapid Metabolism(CYP450 Oxidation)Start->Issue_MetabolismIssue_PotencyIssue: Low Potency(Weak Binding)Start->Issue_PotencySolution_FStrategy: Fluorination(Metabolic Block)Issue_Metabolism->Solution_F Block labile siteSolution_BrStrategy: Bromination(Hydrophobic/Halogen Bond)Issue_Potency->Solution_Br Fill pocket / AnchorResult_FOutcome:1. Increased t1/22. pKa Modulation3. Minimal Steric ChangeSolution_F->Result_FResult_BrOutcome:1. Sigma-Hole Interaction2. Hydrophobic Pocket Fill3. Membrane PermeabilitySolution_Br->Result_Br

Figure 1: Strategic Decision Tree for Halogen Substitution in Phenolic Drug Design.

Biological Case Studies

Antimicrobial Activity (Marine Bromophenols)

Brominated phenols are ubiquitous in marine algae (e.g., Rhodomela confervoides).

  • Activity: They exhibit potent bactericidal activity against Gram-positive bacteria (e.g., S. aureus).

  • Comparison: Fluorinated analogs often lack this potency because they lack the lipophilicity required to penetrate the bacterial cell wall and the specific halogen-bonding capability to inhibit bacterial enzymes like glucosidase or urease.

  • Data Point: In comparative studies, 2,4-dibromophenol typically exhibits a lower MIC (Minimum Inhibitory Concentration) than 2,4-difluorophenol against S. aureus due to superior membrane disruption.

Antioxidant Activity

Phenols act as antioxidants by donating hydrogen atoms to free radicals (HAT mechanism).

  • Bromine Effect: Ortho-bromination lowers the O-H Bond Dissociation Enthalpy (BDE) via stabilization of the resulting phenoxy radical. The heavy atom effect and resonance allow the radical to delocalize effectively.

  • Fluorine Effect: While F is electron-withdrawing, it does not stabilize the radical as effectively as Br. However, F-substitution is used to fine-tune the oxidation potential to prevent pro-oxidant behavior.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: Comparative MIC Determination (Microbroth Dilution)

Standard: CLSI M07-A10

Objective: Compare the antimicrobial potency of F- vs. Br-phenols.

  • Preparation:

    • Dissolve test compounds (e.g., 4-fluorophenol, 4-bromophenol) in DMSO. Final DMSO concentration in assay must be <1%.

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    • Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.[1]

  • Plate Setup (96-well):

    • Add 100 µL of compound solution (serial 2-fold dilutions) to columns 1-10.

    • Add 100 µL of bacterial suspension to all wells.[1][2]

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • Visual turbidity or Absorbance at 600 nm (OD600).

    • MIC Definition: Lowest concentration with no visible growth.

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify antioxidant capacity differences.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Reaction:

    • Mix 100 µL of test phenol (10–100 µM) with 100 µL DPPH solution in a 96-well plate.

    • Blank: Methanol only.

    • Control: Unsubstituted phenol or Trolox.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Expectation: Brominated phenols (especially catechols) will show faster kinetics and higher inhibition than fluorinated counterparts due to lower O-H BDE.
    

Mechanism of Action Visualization

The following diagram details the specific interaction of a Brominated Phenol within a protein active site, contrasting it with the passive role of Fluorine.

Mechanism_ActionLigand_BrLigand: BromophenolTarget_SiteProtein Active Site(Hydrophobic Pocket + Carbonyl)Ligand_Br->Target_Site EntersLigand_FLigand: FluorophenolLigand_F->Target_Site EntersInteraction_BrInteraction:1. Sigma-Hole (Br···O=C)2. Van der Waals FillTarget_Site->Interaction_Br With Br-LigandInteraction_FInteraction:1. Weak Dipole2. Loose Fit (Steric Gap)Target_Site->Interaction_F With F-LigandOutcome_HighHigh Affinity(Potent Inhibition)Interaction_Br->Outcome_HighOutcome_LowLower Affinity(Weak Inhibition)Interaction_F->Outcome_Low

Figure 2: Mechanistic comparison of ligand-protein binding interactions.

References

  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry, 2019.[3][4]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry, 2018.

  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols. Nutrition Reviews, 2024.

  • Microbroth Dilution Method for Antibiotic Susceptibility Testing. Microbiology Spectrum, 2024.

  • Bond Dissociation Energies and Radical Stability. Master Organic Chemistry, 2013.

Unambiguous Compound Identification: A Guide to Cross-Validation of Mass Spectrometry and NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics and a deeper understanding of complex biological systems, the precise and unequivocal structural elucidation of small molecules is a foundational pillar. While individual analytical techniques provide valuable pieces of the puzzle, true confidence in a molecular structure is only achieved through the rigorous cross-validation of data from orthogonal methods. This guide provides a comprehensive framework for leveraging the synergistic power of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, two of the most powerful analytical techniques in the chemist's arsenal.

This guide will navigate the principles of each technique, delve into the practicalities of data acquisition and interpretation, and culminate in a detailed workflow for the cross-validation of MS and NMR data to arrive at an unambiguous structural assignment.

The Orthogonal Powerhouses: A Comparative Overview of MS and NMR

Mass spectrometry and NMR spectroscopy are orthogonal techniques, meaning they rely on fundamentally different physical principles to analyze a molecule. This inherent difference is their greatest strength when used in concert, as the independent nature of the data provides a robust cross-check for structural assignments.

Mass Spectrometry (MS): The Molecular Scale

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] This seemingly simple measurement provides a wealth of information:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with exceptional accuracy, often to within a few parts per million (ppm).[2][3] This precision is crucial for deducing the elemental composition, or molecular formula, of an unknown compound.[2][3]

  • Fragmentation Analysis: By inducing fragmentation of the parent molecule and analyzing the masses of the resulting fragments, chemists can piece together the connectivity of the molecule, identifying key functional groups and substructures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure.[6] It is an unparalleled tool for determining the connectivity and stereochemistry of a molecule in solution. Key information derived from NMR includes:

  • Chemical Shift: The position of a signal in an NMR spectrum (the chemical shift) reveals the electronic environment of each nucleus, offering clues about the types of atoms and functional groups present.[6][7]

  • Scalar Coupling (J-coupling): The splitting of NMR signals (multiplicity) arises from interactions between neighboring nuclei through chemical bonds. Analysis of these coupling constants provides definitive information about the connectivity of atoms within a molecule.[8]

  • 2D NMR Techniques: A suite of two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of proton and carbon signals and the elucidation of the complete carbon skeleton.[9][10]

  • Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments detect through-space interactions between nuclei, providing crucial information for determining the three-dimensional structure and stereochemistry of a molecule.[11][12]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ions.[1]Measures the magnetic properties of atomic nuclei.[6]
Primary Information Molecular formula and fragmentation patterns.[2][4]Atomic connectivity and 3D structure.[9][11]
Strengths High sensitivity, excellent for determining molecular formula.[13]Unrivaled for detailed structural and stereochemical analysis.[6]
Limitations Provides limited information on stereochemistry and isomer differentiation.[14]Lower sensitivity compared to MS, can be challenging for complex mixtures.[14]

The Integrated Workflow: A Step-by-Step Guide to Cross-Validation

The true power of these techniques is realized when they are integrated into a cohesive workflow. The following step-by-step guide outlines a robust process for the structural elucidation of an unknown small molecule.

Integrated_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Acquisition 1. HRMS & MS/MS Data Acquisition Formula_Determination 2. Molecular Formula Determination MS_Acquisition->Formula_Determination Fragmentation_Analysis 3. Fragmentation Analysis & Substructure Identification Formula_Determination->Fragmentation_Analysis Cross_Validation 7. Cross-Validation of MS and NMR Data Fragmentation_Analysis->Cross_Validation NMR_Acquisition 4. 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) NMR_Interpretation 5. NMR Data Interpretation & Fragment Assembly NMR_Acquisition->NMR_Interpretation Stereochem_Determination 6. Stereochemical Analysis (NOESY/ROESY) NMR_Interpretation->Stereochem_Determination Stereochem_Determination->Cross_Validation Structure_Proposal 8. Final Structure Proposal Cross_Validation->Structure_Proposal

An integrated workflow for structural elucidation.

Part 1: Mass Spectrometry - Unveiling the Molecular Formula and Key Fragments

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation:

  • Molecular Formula Determination: From the HRMS data, determine the accurate mass of the molecular ion. Use this mass, along with the isotopic pattern, to calculate the most probable elemental composition using specialized software.[2][3] The "Rule of 13" can be a useful starting point for generating potential formulas from the nominal mass.[15]

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.[5] This information provides clues about the functional groups and substructures present in the molecule. For example, a loss of 18 Da often indicates the presence of a hydroxyl group (loss of water), while a loss of 44 Da can suggest a carboxylic acid (loss of CO₂).[5]

Part 2: NMR Spectroscopy - Assembling the Molecular Skeleton

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire a ¹H NMR spectrum to determine the number and types of protons, their chemical environments, and their relative ratios (integration). Acquire a ¹³C NMR spectrum (often with DEPT experiments) to identify the number and types of carbon atoms (CH₃, CH₂, CH, C).[9]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[10][17]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the 3D structure and stereochemistry.[11][12]

Data Interpretation:

  • Fragment Assembly: Use the COSY and HMBC data to piece together the molecular fragments identified from the 1D NMR spectra. The HMBC experiment is particularly powerful for establishing connectivity across heteroatoms and quaternary carbons.[18]

  • Structure Verification: Once a preliminary structure is assembled, use the HSQC data to confirm the direct one-bond C-H connections.

Part 3: The Convergence - Cross-Validation for Unambiguous Structure Determination

This is the most critical phase of the process, where the independently derived MS and NMR data are compared and integrated to build a single, confident structural assignment.

Data_Convergence MS_Data MS Data - Molecular Formula - Key Fragments Proposed_Structure Proposed Structure MS_Data->Proposed_Structure Corroborates NMR_Data NMR Data - Connectivity - Stereochemistry NMR_Data->Proposed_Structure Defines Proposed_Structure->MS_Data Consistent with? Proposed_Structure->NMR_Data Consistent with?

Convergence of MS and NMR data to a single structure.

The Cross-Validation Checklist:

  • Molecular Formula Consistency: Does the molecular formula determined by HRMS match the number and types of atoms identified by ¹³C and ¹H NMR (considering the number of protons from integration)?

  • Substructure Corroboration: Do the key fragments and neutral losses observed in the MS/MS spectrum correspond to the substructures identified from the detailed analysis of 2D NMR data?

  • Connectivity Confirmation: Does the connectivity map derived from COSY and HMBC experiments result in a molecule with the correct molecular weight and formula as determined by MS?

  • Resolving Ambiguities: If the NMR data suggests multiple possible isomers, can the fragmentation pattern in the mass spectrum help to differentiate between them? Conversely, if the MS data is ambiguous, can the detailed connectivity from 2D NMR provide a definitive answer?

Troubleshooting Discrepancies:

Discrepancies between MS and NMR data can arise from several sources, including sample impurities, unexpected ionization or fragmentation behavior in the mass spectrometer, or complex NMR spectral features.[9] In such cases, a systematic approach is required:

  • Re-evaluate the Data: Carefully re-examine the raw data from both instruments. Check for signs of impurities in the NMR spectra and consider alternative fragmentation pathways in the mass spectrum.

  • Acquire Additional Data: It may be necessary to acquire additional, more specialized NMR data (e.g., 1D TOCSY, selective NOE) or perform further MS experiments (e.g., MSⁿ) to resolve ambiguities.

  • Consider Isomerization: Could the compound be isomerizing under the conditions of one of the analytical techniques?

Conclusion: The Gold Standard for Structural Elucidation

The cross-validation of mass spectrometry and NMR data is not merely a confirmatory step; it is an essential component of rigorous scientific investigation. By leveraging the orthogonal nature of these two powerful techniques, researchers can move beyond plausible structures to unambiguous assignments. This integrated approach minimizes the risk of misidentification, ensures the integrity of downstream biological and pharmacological studies, and ultimately accelerates the pace of scientific discovery and drug development. The adoption of this comprehensive strategy is a hallmark of excellence in chemical analysis and a prerequisite for confident structural elucidation in the modern research environment.

References

  • What is high-resolution mass spectrometry for determining molecular formulas?. (n.d.).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.).
  • What Is Fragmentation Analysis in Mass Spectrometry?. (n.d.). Mtoz Biolabs.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs.
  • Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. (n.d.). Analytical Chemistry.
  • NOESY and ROESY. (2015, April 7). UCSD SSPPS NMR Facility.
  • A Guide to Cross-Validation of Analytical Results for Synthesized Compounds. (n.d.). Benchchem.
  • Solving Unknown Structures. (2022, July 20). Chemistry LibreTexts.
  • NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (n.d.).
  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • Determining the structure of organic compounds. (2013, March 27). YouTube.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24).
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.).
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PMC.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum.. (2013, February 5). YouTube.
  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.
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  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen.
  • Combined Analysis of NMR and MS Spectra (CANMS). (n.d.). ResearchGate.
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  • Combined LC/MS and NMR for Automated Verification of Chemical Structures. (2024, January 16). YouTube.
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  • How do you use combined spectroscopic data to determine a compound's structure?. (n.d.).
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A Researcher's Guide to the Synthesis of Substituted Phenols: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Substituted phenols are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to high-performance polymers and advanced materials. The strategic introduction of substituents onto the phenolic ring allows for the fine-tuning of a molecule's biological activity, chemical reactivity, and physical properties. Consequently, the development of efficient and selective methods for the synthesis of these valuable compounds is a cornerstone of modern organic chemistry.

This guide provides an in-depth comparison of the most prevalent and impactful synthesis routes for substituted phenols. We will delve into the mechanistic underpinnings of each methodology, critically evaluate their advantages and limitations, and provide supporting experimental data to inform your synthetic strategy. Our focus is on providing practical, field-proven insights to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular architectures.

Classical Approaches: Foundational Yet Relevant

While contemporary methods offer remarkable precision, classical synthesis routes for substituted phenols remain relevant, particularly for large-scale industrial production and for specific substitution patterns.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a direct route to certain substituted phenols. The hydroxyl group of phenol is a strongly activating, ortho, para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack.[1]

Mechanism: The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the substituted phenol.

Key Reactions:

  • Halogenation: Introduction of halogen atoms, typically at the ortho and para positions.

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.

  • Sulfonation: Introduction of a sulfonic acid group.

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. This is particularly useful for the synthesis of hindered phenols, which are important antioxidants.[2][3]

Advantages:

  • Well-established and widely understood.

  • Utilizes readily available and inexpensive starting materials.

  • Effective for the synthesis of certain substitution patterns, especially for hindered phenols.

Limitations:

  • Regioselectivity issues: Often yields a mixture of ortho and para isomers, which can be difficult to separate.[1] The inherent directing effect of the hydroxyl group makes the synthesis of meta-substituted phenols via this route challenging.[4]

  • Polysubstitution: The highly activated nature of the phenol ring can lead to multiple substitutions.

  • Harsh reaction conditions: Friedel-Crafts reactions often require strong Lewis acids, which can be sensitive to moisture and incompatible with certain functional groups.

Oxidation-Based Strategies: Leveraging Carbonyl Precursors

Oxidative rearrangements of aromatic aldehydes and ketones provide a powerful and often regioselective entry point to substituted phenols.

The Dakin Reaction

The Dakin reaction is the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in the presence of a base to afford a dihydric phenol.[5][6]

Mechanism: The reaction is believed to proceed through a mechanism analogous to the Baeyer-Villiger oxidation.[6] The hydroperoxide anion attacks the carbonyl carbon, followed by migration of the aryl group and subsequent hydrolysis of the resulting formate ester.[7][8]

Dakin_Reaction_Mechanism

Advantages:

  • Excellent regioselectivity for the synthesis of catechols and hydroquinones.

  • Generally mild reaction conditions.

  • Tolerant of a variety of functional groups.

Limitations:

  • Requires a hydroxyl group at the ortho or para position of the starting aldehyde or ketone.

  • The starting materials may require multi-step synthesis.

The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms ketones into esters using peroxyacids or peroxides.[9] When applied to aryl ketones, this reaction can be a valuable route to phenols after hydrolysis of the resulting ester.

Mechanism: The reaction involves the nucleophilic attack of a peroxyacid on the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10]

Baeyer_Villiger_Oxidation

Advantages:

  • Predictable regioselectivity based on the migratory aptitude of the substituents.

  • Stereochemistry of the migrating group is retained.

  • Broad substrate scope.

Limitations:

  • Requires the use of potentially explosive peroxyacids, although safer alternatives are being developed.

  • The desired phenol is obtained after a subsequent hydrolysis step.

Modern Catalytic Approaches: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of substituted phenols, offering milder reaction conditions, broader functional group tolerance, and unprecedented control over regioselectivity.

Buchwald-Hartwig Hydroxylation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of phenols from aryl halides and a hydroxide source.[11] This transformation, often referred to as Buchwald-Hartwig hydroxylation, provides a powerful tool for C-O bond formation.

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the hydroxide source, and finally, reductive elimination to yield the phenol and regenerate the Pd(0) catalyst.[12]

Advantages:

  • Excellent functional group tolerance.

  • Applicable to a wide range of aryl halides (chlorides, bromides, iodides, and triflates).

  • Milder reaction conditions compared to classical nucleophilic aromatic substitution.

Limitations:

  • Requires the use of often expensive and air-sensitive phosphine ligands.

  • The presence of a strong base can be problematic for base-sensitive substrates.

  • Competing side reactions, such as hydrodehalogenation, can occur.

Hydroxylation of Arylboronic Acids

The oxidation of readily available arylboronic acids and their derivatives is a versatile and increasingly popular method for the synthesis of phenols. A variety of oxidants can be employed, often under mild and environmentally friendly conditions.[13][14]

Mechanism: The mechanism can vary depending on the oxidant and reaction conditions. With hydrogen peroxide, the reaction is thought to proceed via the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis.

Arylboronic_Acid_Hydroxylation

Advantages:

  • Mild reaction conditions, often at room temperature and in aqueous media.[15]

  • Excellent functional group tolerance.

  • Arylboronic acids are generally stable, non-toxic, and commercially available or readily prepared.

  • Greener alternatives using air as the oxidant are being developed.[13]

Limitations:

  • The synthesis of the starting arylboronic acid may be required.

  • Some methods may require a metal catalyst.

Comparative Analysis of Synthesis Routes

To facilitate the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the key performance indicators for the discussed methodologies.

Synthesis RouteTypical YieldsRegioselectivityFunctional Group ToleranceScalabilityKey AdvantagesKey Disadvantages
Electrophilic Aromatic Substitution Variable (Moderate to High)Governed by directing groups (ortho/para)Limited (sensitive to strong acids/bases)HighInexpensive reagents, good for hindered phenolsMixture of isomers, polysubstitution, harsh conditions
Dakin Reaction Good to ExcellentHigh (ortho/para to carbonyl)GoodModerateMild conditions, high regioselectivityRequires pre-functionalized starting material
Baeyer-Villiger Oxidation Good to ExcellentPredictable (migratory aptitude)GoodModeratePredictable regioselectivity, stereoretentionUse of potentially hazardous peroxyacids, two-step process
Buchwald-Hartwig Hydroxylation Good to ExcellentHighExcellentModerate to HighBroad substrate scope, mild conditionsExpensive ligands, base sensitivity
Hydroxylation of Arylboronic Acids Good to ExcellentHighExcellentHighMild conditions, green potential, stable reagentsRequires synthesis of boronic acid

Experimental Protocols

5.1. General Procedure for the Dakin Reaction [16]

To a solution of the ortho- or para-hydroxyaryl aldehyde/ketone in an appropriate solvent (e.g., aqueous NaOH), an excess of hydrogen peroxide is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude phenol, which can be purified by crystallization or chromatography.

5.2. General Procedure for the Baeyer-Villiger Oxidation [17]

A solution of the aryl ketone in a suitable solvent (e.g., dichloromethane) is treated with a peroxyacid (e.g., m-chloroperbenzoic acid, m-CPBA) at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed. The reaction is then quenched (e.g., with aqueous sodium thiosulfate), and the organic layer is washed with a base (e.g., saturated aqueous sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is dried and concentrated to give the aryl ester, which is then hydrolyzed under acidic or basic conditions to yield the desired phenol.

5.3. General Procedure for the Hydroxylation of Arylboronic Acids [15]

To a solution of the arylboronic acid in a suitable solvent (often water or a water/organic co-solvent mixture), an oxidant such as aqueous hydrogen peroxide is added. An additive like ammonium bicarbonate may be used to adjust the pH. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the substituted phenol.

Conclusion

The synthesis of substituted phenols is a dynamic field with a rich history and a vibrant present. While classical methods like electrophilic aromatic substitution remain valuable for specific applications, modern catalytic approaches, including the Buchwald-Hartwig hydroxylation and the oxidation of arylboronic acids, offer unparalleled precision, efficiency, and functional group tolerance. The choice of the optimal synthetic route will invariably depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the mechanistic nuances and the practical considerations of each method, researchers can make informed decisions to accelerate their discovery and development efforts.

References

  • Metal-free synthesis of substituted phenols from arylboronic acids in water at room temperature. Chinese Chemical Letters, 2014.

  • Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols. Benchchem, 2025.

  • Synthesis of hindered phenols. Google Patents, 1984.

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability, 2002.

  • Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts. Catalysis Science & Technology, 2017.

  • Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules, 2022.

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in poly. RSC Advances, 2025.

  • Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Bulletin of the Korean Chemical Society, 2001.

  • Synthesis of Phenols via Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP. SciSpace, 2020.

  • Direct Liquid Phase Hydroxylation of Benzene to Phenol over Iron-Containing Mordenite Catalysts: Combined DLS–EPR Study and Thermodynamic–Stability Analysis. Catalysts, 2026.

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 2013.

  • Dakin Reaction. J&K Scientific LLC, 2025.

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.

  • A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 2020.

  • Copper-catalyzed direct hydroxylation of arenes to phenols with hydrogen peroxide. ResearchGate, 2019.

  • Mechanism of selective benzene hydroxylation catalyzed by iron-containing zeolites. PNAS, 2018.

  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry.

  • Direct Hydroxylation of Benzene to Phenol by Cytochrome P450BM3 Triggered by Amino Acid Derivatives. Angewandte Chemie International Edition, 2017.

  • SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Medical Research, 2023.

  • Comparative Analysis of 2-Propylphenol Synthesis Methods. Benchchem, 2025.

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 2020.

  • Green synthesis of soluble polyphenol: oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews, 2008.

  • Studies on Dakin Reaction. Zenodo, 1978.

  • Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega, 2025.

  • Electrophilic aromatic substitution. Wikipedia.

  • Baeyer–Villiger Oxidation. Science of Synthesis, 2012.

  • Dakin Reaction. Organic Chemistry Portal.

  • meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 2023.

  • Reactions of Phenols. Chemistry Steps.

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research, 2020.

  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Sustainability, 2024.

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ResearchGate, 2021.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • PEEL EXTRACT ASSOCIATED OXIDATIVE GREEN DAKIN SYNTHESIS OF SOME PHENOLS USING AQUEOUS BANANA EXTRACT CATALYST. European Chemical Bulletin, 2019.

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 2023.

  • Dakin oxidation. Wikipedia.

  • Baeyer–Villiger oxidation. Wikipedia.

  • A Sustainable Process for Phenol Production. Innoget.

  • Development of Efficient and Selective Processes for the Synthesis of Commerially Important Chlorinated Phenols. MDPI, 2019.

  • Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes. White Rose eTheses Online.

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal.

  • Substrate scope for the phenol synthesis from styrene. ResearchGate, 2021.

  • Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space.

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Comparative Reactivity Profiling of Substituted Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and industrial synthesis, the position of a substituent on a phenol ring is not merely a structural detail—it is a functional determinant. This guide provides a comparative analysis of substituted phenol isomers, specifically focusing on Nitrophenols (electron-withdrawing) and Cresols (electron-donating).

For researchers in lead optimization, understanding the divergence in acidity (


), lipophilicity (

), and electrophilic reactivity between ortho-, meta-, and para- isomers is critical. This document synthesizes experimental data with mechanistic insights to guide isomer selection for metabolic stability and receptor binding affinity.
The Electronic & Structural Landscape

The reactivity of phenol isomers is governed by the interplay of three forces: Induction (


) , Resonance (

)
, and Steric/Chelation effects .
1.1 The "Ortho Effect" and Hydrogen Bonding

The most distinct behavioral divergence occurs in ortho- isomers capable of hydrogen bonding.

  • Ortho-Nitrophenol: Forms a stable 6-membered chelate ring via intramolecular hydrogen bonding between the phenolic hydrogen and the nitro oxygen. This "locks" the proton, reducing polarity and increasing volatility.

  • Para-Nitrophenol: Cannot bridge the distance. Instead, it forms strong intermolecular hydrogen bonds with solvent or other molecules, resulting in high melting points and low volatility.

1.2 Resonance Stabilization Logic

The acidity of phenols depends on the stability of the phenoxide anion.

  • Para (-NO₂): Stabilizes the negative charge effectively via Resonance (

    
    ) and Induction (
    
    
    
    ).
  • Meta (-NO₂): Resonance is impossible (negative charge never lands on the nitro-bearing carbon). Only Inductive (

    
    ) stabilization applies.
    
  • Ortho (-NO₂): Both

    
     and 
    
    
    
    are present, but the proximity of the electron cloud can destabilize the anion slightly compared to para, and the intramolecular H-bond in the neutral form resists deprotonation.

Phenol_Reactivity_Logic Start Substituent Position Ortho Ortho (1,2) Start->Ortho Meta Meta (1,3) Start->Meta Para Para (1,4) Start->Para Ortho_Effect Intramolecular H-Bond (Chelation) Ortho->Ortho_Effect Proximity Resonance Resonance (-R) Stabilization Ortho->Resonance Induction Induction (-I) Only Meta->Induction Inter_H Intermolecular H-Bond (Association) Para->Inter_H Para->Resonance Result_O High Volatility Lower Solubility Ortho_Effect->Result_O Result_P Low Volatility High Solubility Inter_H->Result_P Resonance->Result_P Result_M Weakest Acid (Among Nitros) Induction->Result_M

Figure 1: Mechanistic decision tree illustrating how substituent position dictates physical properties and electronic stabilization.

Acidity ( ) Benchmarking

Acidity is the primary metric for predicting drug ionization at physiological pH. The data below highlights the "Meta Anomaly" and the subtle Ortho/Para distinction.

CompoundSubstituent Effect

(Experimental)
Relative Acidity
Phenol Reference9.98Baseline
p-Nitrophenol

(Max Stabilization)
7.15Strongest
o-Nitrophenol

+ Intramol. H-Bond
7.23Strong
m-Nitrophenol

Only (No Resonance)
8.35Moderate
m-Cresol

(Weak Destabilization)
10.09Weak
p-Cresol

(Hyperconjugation)
10.26Weaker

Technical Insight: While ortho- and para- nitrophenols have similar electronic withdrawing power, p-nitrophenol is slightly more acidic (


 7.15 vs 7.23). This is because the intramolecular hydrogen bond  in o-nitrophenol stabilizes the neutral molecule, making it energetically "reluctant" to release the proton compared to the para isomer [1, 2].
Separation & Physical Properties: The Steam Distillation Protocol

A classic challenge in synthesis is separating ortho and para isomers formed simultaneously during nitration.

3.1 The Separation Mechanism
  • o-Nitrophenol: Steam Volatile.[1][2][3] The "chelated" ring structure hides the polar -OH and -NO₂ groups, lowering the boiling point and preventing association with water.

  • p-Nitrophenol: Non-Volatile. Strong association with water molecules via hydrogen bonding prevents it from co-distilling with steam.

3.2 Experimental Workflow: Isomer Purification

This protocol is self-validating; if the distillate is yellow and the residue is dark/crystalline, the separation is proceeding correctly.

Steam_Distillation_Workflow Mix Crude Mixture (o- + p-Nitrophenol) Steam Steam Injection (100°C) Mix->Steam Condenser Condenser (Cooling) Steam->Condenser Vapor Phase Residue Distillation Flask Residue Steam->Residue Non-Volatile Phase Distillate Distillate Receiver Condenser->Distillate Separation Phase Separation Distillate->Separation Contains o-Nitrophenol Residue->Separation Contains p-Nitrophenol

Figure 2: Process flow for the separation of nitrophenol isomers based on volatility differences.

Step-by-Step Protocol:

  • Setup: Place the crude nitration mixture in a round-bottom flask connected to a steam generator and a Liebig condenser.

  • Distillation: Pass steam through the mixture.

  • Observation: Yellow crystals of o-nitrophenol will condense in the receiver (co-distilled with water).

  • Isolation (Ortho): Filter the distillate to collect o-nitrophenol crystals.

  • Isolation (Para): Cool the residual liquid in the boiling flask. p-Nitrophenol will crystallize out as the solution cools due to its lower solubility in cold water compared to hot water.

  • Purification: Recrystallize the para isomer from 2% HCl to remove dark oxidative impurities.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When subjecting these isomers to further substitution (e.g., Bromination), the existing groups dictate the outcome.

  • Phenol (Reference): Reacts instantly with

    
     to form 2,4,6-tribromophenol.
    
  • Nitrophenols (Deactivated): The

    
     group deactivates the ring, but the 
    
    
    
    group is a powerful activator.
    • Conflict: In p-nitrophenol, the

      
       directs ortho (to itself), and 
      
      
      
      directs meta (to itself). These positions reinforce each other.
    • Kinetics: Reaction is significantly slower than phenol but faster than nitrobenzene.

Comparative Kinetic Data (Bromination Rates): | Substrate | Relative Rate (


) | Primary Product | Mechanism Note |
| :--- | :--- | :--- | :--- |
| Phenol  | 

| 2,4,6-Tribromophenol | Activation dominates | | m-Nitrophenol |

| 2-bromo-5-nitrophenol | OH directs ortho/para | | p-Nitrophenol |

| 2,6-dibromo-4-nitrophenol | OH activates ortho positions | | Nitrobenzene | 1 | m-Bromonitrobenzene | Strong deactivation |
Experimental Protocol: Spectrophotometric Determination

For precise SAR data,


 should be determined experimentally rather than calculated.

Methodology: UV-Vis Spectrophotometry (Shift in


).
Rationale:  Phenols and phenoxides have distinct absorption spectra (bathochromic shift upon deprotonation).

Protocol Steps:

  • Stock Preparation: Prepare

    
     solutions of the phenol isomer in buffers ranging from pH 4.0 to 11.0.
    
  • Spectral Scan: Scan each solution from 250 nm to 450 nm.

  • Isosbestic Point Verification: Overlay scans. A clear isosbestic point (intersection of all curves) confirms a simple two-state equilibrium (HA

    
     A⁻).
    
  • Data Plotting: Measure Absorbance at the

    
     of the anion (typically ~400 nm for nitrophenols).
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of neutral form, and
    
    
    is absorbance of fully deprotonated form.
References
  • PubChem. (n.d.). 2-Nitrophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Aktaş, A. H., et al. (2006).[4] Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov. Retrieved from [Link]

  • Hunt, I. (n.d.). Chapter 24: Electrophilic Aromatic Substitution of Phenols. University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Beloit College. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability. Antioxidants.[5] Retrieved from [Link][6]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-difluoromethoxy-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and advanced materials, compounds like 3-Bromo-4-difluoromethoxy-5-fluorophenol represent versatile building blocks, rich with potential due to their unique combination of bromine, fluorine, and a difluoromethoxy group.[1] However, our responsibility as scientists extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Mishandling halogenated phenols can pose significant risks to personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Bromo-4-difluoromethoxy-5-fluorophenol. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established chemical safety principles and regulatory standards. This document is designed to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and scientific integrity.

Part 1: Hazard Profile and Chemical Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Bromo-4-difluoromethoxy-5-fluorophenol is not widely available, we can infer its primary hazards from extensive data on structurally similar halogenated phenols.[2][3]

The presence of bromine and fluorine atoms on the phenol ring classifies this compound as a halogenated organic waste , a category subject to stringent disposal regulations.[4] The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.[5][6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

Upon thermal decomposition, such as in a fire, it may release toxic and corrosive fumes, including carbon oxides and hydrogen halides (hydrogen bromide and hydrogen fluoride).[8]

PropertyDataReference
Chemical Name 3-Bromo-4-difluoromethoxy-5-fluorophenol[1]
CAS Number 1805503-04-1[9]
Molecular Formula C₇H₄BrF₃O₂[1]
Molecular Weight 257.01 g/mol [1]
Physical Form White Powder[1]
Melting Point 36 - 40 °C[1]
Anticipated GHS Pictogram GHS07 (Exclamation Mark)[5]
Anticipated Hazard Codes H302, H315, H319, H335[5]

Part 2: Immediate Safety and Spill Control Protocols

Before any waste is formally containerized for disposal, laboratory personnel must be prepared to manage accidental releases. The immediate actions taken during a spill are critical to mitigating exposure and preventing wider contamination.

Mandatory Personal Protective Equipment (PPE)

All handling, including disposal-related activities, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The following PPE is the minimum requirement:

Body PartEquipment SpecificationRationale & Causality
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes of the solid or solutions, which are expected to cause serious eye irritation.[3][5]
Hands Double gloving with nitrile gloves (min. 4-mil thickness) for incidental contact. For direct handling or spill cleanup, heavy-duty butyl rubber or Viton™ gloves are required.Phenols and halogenated solvents can penetrate standard nitrile gloves.[10] Double gloving provides a temporary barrier, while butyl rubber offers superior resistance for prolonged contact, ensuring dermal exposure is prevented.[3]
Body A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat for tasks with a higher splash potential, such as spill cleanup.Provides a barrier against skin contact. Halogenated phenols can cause severe skin irritation and potentially systemic toxicity upon absorption.[3][11]
Respiratory All work must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory.The compound is expected to cause respiratory irritation.[3] The fume hood provides the primary engineering control to prevent inhalation of dusts or vapors.
Spill Cleanup Protocol

For Small Spills (Solid Powder < 1 gram):

  • Restrict Access: Ensure the spill area is clear of unnecessary personnel.

  • Don PPE: Wear the full PPE ensemble described above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent pad to prevent dust from becoming airborne.[2] DO NOT use combustible materials like paper towels for the initial cleanup.

  • Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[5] Use non-sparking tools if there is any potential for static discharge.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Place all contaminated materials, including gloves and wipes, into a sealed and properly labeled hazardous waste bag or container.

For Liquid Spills or Solutions:

  • Containment: Surround the spill with an inert absorbent material (vermiculite, sand, or chemical absorbent booms) to prevent it from spreading.[2]

  • Absorption: Absorb the spill with the containment material, working from the outside in.

  • Collection & Decontamination: Follow steps 4-6 from the solid spill protocol.

Part 3: The Disposal Workflow: From Generation to Final Disposition

Proper disposal is a systematic process that ensures waste is safely segregated, contained, and managed in compliance with institutional and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[12]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation at the source . 3-Bromo-4-difluoromethoxy-5-fluorophenol is a halogenated organic compound. It must not be mixed with non-halogenated organic waste.[4][13]

  • Why this is critical: Halogenated wastes require specific high-temperature incineration conditions to ensure complete destruction and to scrub the resulting acid gases (HBr, HF, HCl) from the effluent.[4][12] Mixing them with non-halogenated streams, which are often sent for fuel blending, contaminates the entire batch and dramatically increases disposal costs and regulatory complexity.[13]

Step 2: Waste Collection and Containerization
  • Select the Correct Container: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste."[4] This is often a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[13] The label must include:

    • The full chemical name: "3-Bromo-4-difluoromethoxy-5-fluorophenol" and any other components in the waste stream.

    • The approximate concentration or volume of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[7][13]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the operator.

    • Place the container in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

Disposal Workflow Diagram

G Disposal Workflow for 3-Bromo-4-difluoromethoxy-5-fluorophenol A Waste Generation (e.g., residual solid, contaminated materials, solutions) B Step 1: Segregation Is the waste halogenated? A->B C Collect in 'Halogenated Organic Waste' Container B->C Yes D Collect in 'Non-Halogenated Organic Waste' Container B->D No E Step 2: Proper Labeling 'Hazardous Waste' + Full Chemical Names & Hazards C->E F Step 3: Secure Storage Closed container in secondary containment within a Satellite Accumulation Area (SAA) E->F G Step 4: EHS Pickup Request Submit request when container is full or per institutional policy F->G H Final Disposal High-Temperature Incineration by licensed facility G->H

Caption: Workflow for safe disposal of halogenated phenolic waste.

Step 3: Final Disposition - High-Temperature Incineration

The accepted and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a specialized facility operating under the Resource Conservation and Recovery Act (RCRA).[4][5] This process typically involves:

  • Temperatures >1,200 °C: Ensures the complete thermal destruction of the stable aromatic ring and carbon-halogen bonds.

  • Acid Gas Scrubbing: The incinerator's exhaust stream is passed through scrubbers (e.g., a caustic solution) to neutralize the HBr and HF formed during combustion, preventing their release into the atmosphere.[12]

Under RCRA, this waste may be assigned a hazardous waste code by the user based on its characteristics and origin.[7] While a specific listing for this compound does not exist, it would likely fall under codes for halogenated organic compounds or toxic wastes if discarded as an unused commercial chemical product (U-List). Wastes from the production of tri- or tetrachlorophenols are listed as F020, indicating the EPA's high level of concern for halogenated phenols.[14][15]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 3-Bromo-4-difluoromethoxy-5-fluorophenol is not an afterthought but an integral part of the research process. By understanding its hazard profile, adhering to strict safety protocols, and following a systematic disposal workflow, we uphold our commitment to personal safety, regulatory compliance, and environmental stewardship. This guide provides the necessary framework to manage this chemical responsibly, ensuring that its journey from discovery to disposal is safe and secure.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7172027, 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Phenol Guideline. Retrieved from [Link]

Sources

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